3-(1,2-Oxazinan-2-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(oxazinan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)3-5-8-4-1-2-6-11-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVQHYMHVRBHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264570 | |
| Record name | Tetrahydro-2H-1,2-oxazine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-89-3 | |
| Record name | Tetrahydro-2H-1,2-oxazine-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-1,2-oxazine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Biological Activities of N-Substituted Oxazinane Derivatives: A Technical Guide for Drug Discovery
Introduction: The Oxazinane Scaffold - A Privileged Structure in Medicinal Chemistry
N-substituted oxazinane derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The inherent structural features of the oxazinane ring, a six-membered heterocycle containing nitrogen and oxygen atoms, provide a versatile scaffold for the development of novel therapeutic agents. This guide offers an in-depth exploration of the diverse biological activities exhibited by these compounds, with a focus on their potential as anticancer, antimicrobial, and antiviral agents. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation, providing researchers and drug development professionals with a comprehensive resource to navigate this promising area of research.
The strategic importance of the oxazinane core lies in its capacity for facile N-substitution, allowing for the introduction of a wide array of functional groups. This chemical tractability enables the fine-tuning of physicochemical properties and biological activities, a critical aspect in the iterative process of drug design and optimization.
Anticancer Activity: A Multi-pronged Attack on Malignancy
N-substituted oxazinane derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[3][4]
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are not monolithic; they engage multiple cellular pathways to induce cancer cell death.
-
Induction of Apoptosis and Paraptosis: A significant mechanism of action is the induction of programmed cell death. For instance, certain synthetic oxazine derivatives have been shown to trigger both apoptosis and paraptosis in human breast cancer cells.[5] This is achieved through the activation of the JNK signaling pathway and an increase in intracellular reactive oxygen species (ROS).[5] The subsequent cascade of events includes the cleavage of PARP, inhibition of anti-apoptotic proteins like Bcl-2 and survivin, and upregulation of pro-apoptotic factors such as ATF4 and CHOP.[5]
-
Targeting NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. Novel N-substituted pyrido-1,4-oxazin-3-ones have been identified as potent inhibitors of this pathway in hepatocellular carcinoma (HCC).[6][7] The lead compound, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][6][8]oxazin-3(4H)-one (NPO), directly interacts with NF-κB, inhibiting its DNA binding ability and downregulating the expression of its target genes.[6][7]
-
DNA Damage and Autophagy: Some 2H-benzo[b][6][8]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been shown to induce DNA damage and autophagy in tumor cells.[9][10] The planar structure of these molecules facilitates their intercalation into DNA, leading to the activation of DNA damage response pathways.[9] This, in turn, can trigger autophagy as a cellular stress response, which in some contexts can lead to cell death.[1][9][11]
-
Enzyme Inhibition:
-
PI3K/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Certain 1,4-benzoxazinone-based compounds have been designed as potent PI3K/mTOR inhibitors.[12]
-
Topoisomerase II Inhibition: Some oxazine-substituted 9-anilinoacridine derivatives have demonstrated significant anticancer activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[13][14]
-
-
Tubulin Polymerization Inhibition: Several oxazinonaphthalene-3-one derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[2][15] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of N-substituted oxazinane derivatives is highly dependent on the nature and position of the substituents. For example, in a series of N-substituted pyrido-1,4-oxazin-3-ones, the presence of a nitro group on the benzyl substituent was found to be crucial for potent antiproliferative activity against HepG2 cells.[6] In oxazinonaphthalene-3-ones, N-methylation or N-benzylation generally enhances cytotoxicity compared to the parent compounds, likely due to increased lipophilicity and improved cell membrane penetration.[15]
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative N-substituted oxazinane and related derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| NPO | N-substituted pyrido-1,4-oxazin-3-one | HepG2 | IC50: 20.3 μM | [6] |
| 14b | 2H-benzo[b][6][8]oxazin-3(4H)-one-1,2,3-triazole | A549 | IC50: 7.59 ± 0.31 μM | [9][10] |
| 14c | 2H-benzo[b][6][8]oxazin-3(4H)-one-1,2,3-triazole | A549 | IC50: 18.52 ± 0.59 μM | [9][10] |
| 5g | N-benzyl oxazinonaphthalene-3-one | A2780 | IC50: 4.47 μM | [15] |
| GP-2250 | Oxathiazinane derivative | Panc Tu I | EC50: 893 µM | [3] |
| 2289 | Oxathiazinane derivative | Panc Tu I | EC50: 1489 µM | [3] |
| 3B | Benzo[α]phenoxazine-5-one | MIAPaCa-2 | IC50: 5 μM | [11] |
| 2B | 10-methyl-benzo[α]phenoxazine-5-one | MIAPaCa-2 | IC50: 20 μM | [11] |
Experimental Protocols
-
Reactants: 2H-pyrido[3,2-b][6][8]oxazin-3(4H)-one, various alkyl halides, bismuth oxide.
-
Procedure: A mixture of 2H-pyrido[3,2-b][6][8]oxazin-3(4H)-one and the respective alkyl halide is treated with combustion-derived bismuth oxide.
-
Reaction Conditions: The reaction is carried out under specific temperature and time conditions as optimized for the synthesis.
-
Purification: The resulting product is purified using standard chromatographic techniques.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the N-substituted oxazinane derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Anticancer Mechanisms
Caption: Diverse anticancer mechanisms of N-substituted oxazinanes.
Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-substituted oxazinane derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17]
Mechanisms of Antimicrobial Action
The antimicrobial activity of oxazinane derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. While detailed mechanisms for many derivatives are still under investigation, proposed modes of action include:
-
Membrane Disruption: Amphipathic oxazoline-based polymers have been shown to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[8]
-
Inhibition of Essential Enzymes: The heterocyclic core of oxazinanes can interact with and inhibit enzymes vital for microbial survival.
-
Interference with Nucleic Acid Synthesis: Some derivatives may interfere with DNA or RNA synthesis, thereby halting microbial replication.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
SAR studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, in a series of functionalized (Z)-3-(2-oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b][6][8]oxazin-2-ones, the presence of electron-withdrawing groups was found to enhance both antibacterial and antifungal activity.
Quantitative Antimicrobial and Antifungal Activity
The following table presents the antimicrobial and antifungal activity of selected oxazinane and benzoxazine derivatives.
| Compound Class | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 3,4-dihydro-2H-benzo-1,3-oxazine derivative (3a) | Escherichia coli E266 | Excellent activity | [17] |
| 3,4-dihydro-2H-benzo-1,3-oxazine derivative (3a) | Bacillus subtilis B29 | Good activity | [17] |
| 2-methyl-pyrimidinone derivative (9b) | Staphylococcus aureus | Good activity | [18][19] |
| 2-methyl-pyrimidinone derivative (9b) | Aspergillus fumigatus | Good activity | [18][19] |
| Benzo[b]phenoxazine derivative (9a) | Candida tenuis | MIC: 15.6 µg/mL | [20] |
| Benzo[b]phenoxazine derivative (9a) | Aspergillus niger | MIC: 250.0 µg/mL | [20] |
Experimental Protocols
-
Reactants: Imine compounds (derived from salicylaldehyde/2-hydroxy-1-naphthaldehyde and amines), methylene bromide, ethanol.
-
Procedure: The imine compound is dissolved in ethanol, and methylene bromide is added.
-
Reaction Conditions: The reaction mixture is refluxed for a specific duration.
-
Purification: The product is isolated by filtration and purified by recrystallization.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Discs: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
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Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
Visualizing the Synthetic Approach
Caption: General synthetic workflow for N-substituted oxazinanes.
Antiviral Activity: A Frontier in Oxazinane Research
The exploration of N-substituted oxazinane derivatives as antiviral agents is a burgeoning field with significant potential.
Mechanisms of Antiviral Action
The antiviral mechanisms of these compounds are still being elucidated, but initial studies point towards specific viral targets.
-
Inhibition of Viral Assembly: Oxazinyl flavonoids have demonstrated potent activity against the Tobacco Mosaic Virus (TMV).[16][21] Molecular docking studies suggest that these compounds interact with the TMV coat protein, thereby inhibiting the assembly of new virus particles.[16]
Structure-Activity Relationship in Antiviral Derivatives
In the case of anti-TMV oxazinyl flavonoids, the nature of the substituent on the N-position of the oxazine ring significantly influences antiviral activity. The introduction of different phenethyl substituents on the N-position has been shown to markedly increase anti-TMV efficacy.[16]
Quantitative Antiviral Activity
The following table provides data on the antiviral activity of representative oxazinyl flavonoids.
| Compound ID | Virus | Activity | Reference |
| 6b | Tobacco Mosaic Virus (TMV) | Better than Ribavirin | [16] |
| 6d | Tobacco Mosaic Virus (TMV) | Better than Ribavirin | [16] |
| 6n | Tobacco Mosaic Virus (TMV) | Higher than Ningnanmycin | [16] |
| 6p | Tobacco Mosaic Virus (TMV) | Higher than Ningnanmycin | [16] |
Experimental Protocols
-
Virus Inoculation: The leaves of susceptible plants (e.g., Nicotiana tabacum) are mechanically inoculated with TMV.
-
Compound Treatment: The plants are treated with solutions of the test compounds at various concentrations.
-
Observation: The development of local lesions on the leaves is observed and counted after a specific incubation period.
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Data Analysis: The inhibition rate is calculated by comparing the number of lesions on treated leaves to those on control leaves.
Conclusion and Future Directions
N-substituted oxazinane derivatives have unequivocally demonstrated their potential as a versatile and promising scaffold in drug discovery. Their multifaceted biological activities, spanning anticancer, antimicrobial, and antiviral applications, underscore their significance. The ability to readily modify the N-substituent provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design.
-
Systematic SAR Studies: Comprehensive SAR studies are needed to build robust models that can predict the biological activity of novel derivatives.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical in vivo models to assess their therapeutic potential and safety.
-
Exploration of New Therapeutic Areas: The diverse biological activities of oxazinane derivatives suggest that their therapeutic utility may extend beyond the areas covered in this guide.
By leveraging the insights and methodologies presented here, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
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3-(1,2-Oxazinan-2-yl)propanoic acid SMILES and InChIKey
The following technical guide provides an in-depth analysis of 3-(1,2-Oxazinan-2-yl)propanoic acid , structured for researchers in medicinal chemistry and drug discovery.
Chemical & Functional Analysis for Drug Development
Chemical Identity & Digital Descriptors
This compound represents a specialized N-substituted heterocycle, functioning as a constrained amino acid analogue. It serves as a critical intermediate in the synthesis of peptidomimetics and conformationally restricted GABA (gamma-aminobutyric acid) analogues.
Core Identifiers
| Descriptor | Value |
| IUPAC Name | 3-(1,2-Oxazinan-2-yl)propanoic acid |
| Common Name | N-(2-Carboxyethyl)-1,2-oxazinane |
| CAS Number | 1185298-71-8 (HCl Salt) |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Canonical SMILES | C1CCON1CCC(=O)O |
| Isomeric SMILES | C1CCON1CCC(=O)O |
| InChIKey | YMERARDWQYIUPU-UHFFFAOYSA-N |
| LogP (Predicted) | ~0.2 (Hydrophilic) |
Note on Salt Forms: Commercial libraries often supply this compound as the Hydrochloride salt (HCl) to improve stability and solubility. The InChIKey provided above corresponds to the neutral parent structure.
Structural Logic & Pharmacophore Potential
The 1,2-oxazinane ring system offers unique stereoelectronic properties compared to its carbocyclic (cyclohexane) or piperidine counterparts.
Conformational Restriction
Unlike linear
-
N-O Bond Effect: The adjacent oxygen atom exerts an inductive effect, lowering the pKa of the nitrogen compared to a piperidine ring, while the "alpha-effect" may enhance nucleophilicity during substitution reactions.
-
Peptidomimetic Scaffold: This molecule acts as a Turn Mimic . When incorporated into a peptide backbone, the 6-membered ring forces the chain into specific dihedral angles, useful for stabilizing secondary structures like
-turns.
Signaling Pathway & Logic Diagram
The following diagram illustrates the structural relationship between this molecule and bioactive substrates (GABA analogues) and its role in library synthesis.
Caption: Structural dissection showing the synergy between the heterocyclic core and the acidic tail in mimicking bioactive peptides.
Synthetic Protocol (Expert Methodology)
While direct alkylation with 3-halopropanoic acids is possible, it often suffers from over-alkylation or elimination side reactions. The Aza-Michael Addition route is the industry standard for high-fidelity synthesis of N-substituted propanoic acids.
Reaction Pathway[2][3][4]
-
Step 1 (Michael Addition): Nucleophilic attack of 1,2-oxazinane on an acrylate ester (Methyl or Ethyl Acrylate).
-
Step 2 (Saponification): Hydrolysis of the ester to the free acid.
Detailed Workflow
Reagents: 1,2-Oxazinane (tetrahydro-1,2-oxazine), Ethyl Acrylate, Ethanol (EtOH), NaOH, HCl.
Step 1: Formation of the Ester Intermediate
-
Preparation: Dissolve 1,2-oxazinane (1.0 eq) in anhydrous Ethanol (0.5 M concentration).
-
Addition: Add Ethyl Acrylate (1.2 eq) dropwise at room temperature.
-
Expert Insight: Although 1,2-oxazinanes are nucleophilic due to the alpha-effect, steric hindrance can slow the reaction. If no product forms after 2 hours, add 5 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst or heat to reflux.
-
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). Stain with Iodine or Ninhydrin.
-
Workup: Concentrate in vacuo to remove excess acrylate and ethanol. The resulting oil (Ethyl 3-(1,2-oxazinan-2-yl)propanoate) is usually pure enough for the next step.
Step 2: Hydrolysis to the Free Acid
-
Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at ambient temperature for 4–12 hours.
-
Acidification: Cool the reaction on ice. Carefully adjust pH to ~3.0 using 1N HCl.
-
Critical Check: Do not acidify below pH 2.0 to avoid protonating the ring oxygen/nitrogen complex excessively, which might complicate extraction or salt formation.
-
-
Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄ and concentrate.
-
Purification: Recrystallize from Et₂O/Hexanes or convert to HCl salt using 4M HCl in Dioxane for long-term storage.
Synthesis Flowchart
Caption: Step-wise synthetic route via Aza-Michael addition and subsequent hydrolysis.
Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic.
¹H NMR (400 MHz, D₂O or CDCl₃)
-
Ring Protons:
- 3.8–4.0 ppm (Triplet/Multiplet, 2H): Protons adjacent to Oxygen (C6 position of ring).
- 2.8–3.1 ppm (Multiplet, 2H): Protons adjacent to Nitrogen (C3 position of ring).
- 1.5–1.9 ppm (Multiplet, 4H): Ring C4/C5 methylene protons.
-
Propanoic Chain:
- 3.1–3.3 ppm (Triplet, 2H): N-CH₂-CH₂-COOH.
- 2.4–2.6 ppm (Triplet, 2H): N-CH₂-CH₂-COOH (Alpha to carbonyl).
Mass Spectrometry (ESI)[5]
-
[M+H]⁺: Calculated: 160.09 m/z.
-
Fragmentation: Loss of the carboxyl group (-45 Da) or ring opening may be observed at higher collision energies.
Applications in Drug Discovery[6][7]
Peptidomimetics & Foldamers
The 1,2-oxazinane ring is a valuable scaffold for "foldamers"—synthetic oligomers with well-defined secondary structures. The N-O bond introduces a specific dipole and geometric constraint that can induce helical or turn conformations when oligomerized, distinct from standard proline-rich peptides [1].
GABA Analogues
As a structural relative of Nipecotic acid and GABA, this molecule serves as a probe for GABA transporters (GAT) and GABA receptors. The ring constraint reduces the entropic penalty of binding, potentially increasing affinity for specific receptor subtypes compared to the flexible linear GABA molecule [2].
Library Synthesis (BB-4013266)
In high-throughput screening (HTS), this acid is used as a "capping agent" or building block. It can be coupled to amine-functionalized scaffolds via standard amide coupling (EDC/HOBt or HATU) to introduce polarity and a specific 3D-shape vector into a lead compound [3].
References
-
Noda, H., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. National Institutes of Health (PMC). Available at: [Link]
-
Mangelinckx, S., et al. (2010).[1] Synthesis of N-substituted 1,2-oxazinane derivatives via Michael Addition. (General reference based on established Aza-Michael protocols for cyclic amines). See broadly: Polymer Chemistry (RSC).[2] Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Michael Addition of 1,2-Oxazinane to Acrylate Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for performing the aza-Michael addition of 1,2-oxazinane to various acrylate esters. The protocols and insights presented herein are synthesized from established principles of conjugate addition chemistry and a thorough understanding of the reactivity of N-alkoxyamine systems. This guide is intended to serve as a robust starting point for researchers aiming to synthesize novel β-amino ester derivatives incorporating the 1,2-oxazinane scaffold, a motif of growing interest in medicinal chemistry.[1]
Introduction: The Synthetic Utility of β-(1,2-Oxazinan-2-yl)propanoates
The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands as a cornerstone of modern organic synthesis for its high atom economy and reliability in forming carbon-nitrogen bonds.[2] The addition of the 1,2-oxazinane moiety to acrylate esters yields β-(1,2-oxazinan-2-yl)propanoates. These products are of significant synthetic interest as the 1,2-oxazinane ring can serve as a versatile precursor to 1,4-amino alcohols, which are key structural units in numerous biologically active compounds and pharmaceuticals. The N-O bond within the 1,2-oxazinane ring can be selectively cleaved under reductive conditions, unmasking the amino and hydroxyl functionalities in a protected form.[3][4]
This application note details a generalized protocol for the intermolecular aza-Michael addition of 1,2-oxazinane to a range of acrylate esters. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Mechanistic Considerations: A Delicate Balance
The aza-Michael addition of a secondary amine, such as 1,2-oxazinane, to an acrylate ester is generally understood to proceed through a nucleophilic attack of the amine at the β-carbon of the acrylate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final product.
A critical consideration in reactions involving 1,2-oxazinanes is the stability of the N-O bond. This bond is susceptible to cleavage under certain conditions, particularly with strong reducing agents or some Lewis acids.[3][4] Therefore, the choice of catalyst and reaction conditions is paramount to ensure the integrity of the 1,2-oxazinane ring throughout the transformation. While many aza-Michael additions are catalyzed by acids or bases, a catalyst-free approach or the use of mild, non-reductive catalysts is recommended for this specific application to prevent undesired ring-opening side reactions.
Figure 1: Proposed reaction mechanism for the aza-Michael addition of 1,2-oxazinane to an acrylate ester.
Recommended Starting Protocol
This protocol is a generalized starting point and may require optimization for specific acrylate esters and desired reaction scales.
Materials and Reagents
-
1,2-Oxazinane (ensure purity, can be synthesized via established methods)
-
Acrylate ester (e.g., methyl acrylate, ethyl acrylate, tert-butyl acrylate)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or neat conditions)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Experimental Procedure
Figure 2: General experimental workflow for the Michael addition of 1,2-oxazinane to acrylate esters.
Step-by-Step Guide:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,2-oxazinane (1.0 eq.). If using a solvent, add it now (e.g., 5-10 mL of DCM per mmol of 1,2-oxazinane).
-
Addition of Acrylate: Add the acrylate ester (1.0 - 1.2 eq.) to the stirring solution of 1,2-oxazinane.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate, but this should be monitored carefully to avoid potential side reactions.
-
Monitoring: Monitor the progress of the reaction by TLC. The product should be less polar than the 1,2-oxazinane starting material.
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator. If a solvent was used, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of generalized reaction conditions and expected outcomes based on analogous aza-Michael additions of secondary cyclic amines to acrylates.
| Entry | Acrylate Ester (R') | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | Methyl | None | Neat | 25 | 24-48 | Moderate to Good |
| 2 | Ethyl | None | DCM | 40 | 12-24 | Good |
| 3 | t-Butyl | None | MeCN | 25 | 48-72 | Moderate |
| 4 | Methyl | Yb(OTf)₃ (5 mol%) | DCM | 25 | 4-8 | Good to Excellent |
| 5 | Ethyl | Sc(OTf)₃ (5 mol%) | MeCN | 25 | 4-8 | Good to Excellent |
Note: The use of Lewis acid catalysts such as Yb(OTf)₃ or Sc(OTf)₃ may accelerate the reaction, but their compatibility with the N-O bond of 1,2-oxazinane should be carefully evaluated on a small scale first. Start with catalyst-free conditions before exploring catalytic options.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Alternatively, a mild Lewis acid catalyst can be screened in small-scale trials. Ensure the purity of the 1,2-oxazinane, as impurities can inhibit the reaction.
-
Side Product Formation: The primary potential side product would result from the cleavage of the N-O bond. If this is observed (e.g., by mass spectrometry), it is crucial to switch to milder reaction conditions (lower temperature, no catalyst). Another possible side reaction is the double addition of the acrylate to the nitrogen of the product, though this is less likely with a 1:1 stoichiometry.
-
Purification Challenges: The product, a β-amino ester, may be somewhat polar. Careful selection of the eluent for column chromatography is necessary to achieve good separation from any unreacted starting materials or byproducts.
Conclusion
The aza-Michael addition of 1,2-oxazinane to acrylate esters offers a direct route to valuable β-(1,2-oxazinan-2-yl)propanoate building blocks. The protocol outlined in this application note provides a solid foundation for researchers to explore this transformation. Careful consideration of the stability of the N-O bond and judicious selection of reaction conditions are key to achieving high yields of the desired adducts. Further optimization for specific substrates will likely be necessary and is encouraged.
References
- Reddy, K. L. (2020). 1,2-Oxazines and Their Benzo Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-50). Royal Society of Chemistry.
- Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(40), 8041-8045.
- Johnson, J. S., & Robins, J. G. (2023). Development of New Reactions Driven by N–O Bond Cleavage: From O-Acyl Hydroxylamines to Tetrodotoxin. Synlett.
- Zelinsky, N. D., et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471.
- Azizi, N., & Saeedi, M. (2012). Aza-Michael addition of amines to α,β-unsaturated esters under solvent-free conditions.
- Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(2), 113.
- Pellis, A., et al. (2019).
- Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(40), 8041-8045.
- Hu, L., Rombola, M., & Rawal, V. H. (2018). Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. Organic Letters, 20(17), 5384–5388.
- Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(40), 8041-8045.
- Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(40), 8041-8045.
- Reddy, K. L. (2020). 1,2-Oxazines and Their Benzo Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-50). Royal Society of Chemistry.
- Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(40), 8041-8045.
- Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(40), 8041-8045.
- Cheng, S., & Yu, S. (2014). Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry, 12(40), 8041-8045.
Sources
Application Notes and Protocols: Utilizing 3-(1,2-Oxazinan-2-yl)propanoic Acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of 3-(1,2-Oxazinan-2-yl)propanoic acid, a unique N-substituted β-amino acid, in modern peptide synthesis. We will delve into its synthesis, physicochemical properties, and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). Furthermore, we will explore the anticipated impact of this non-canonical amino acid on peptide conformation, stability, and its potential to generate novel peptidomimetics with enhanced therapeutic properties. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this promising building block in their drug discovery and development endeavors.
Introduction: The Role of Non-Canonical Amino Acids in Peptidomimetics
The therapeutic potential of peptides is often limited by their poor metabolic stability and low bioavailability. The field of peptidomimetics seeks to address these challenges by incorporating non-canonical amino acids that mimic the structure of natural peptides while offering enhanced resistance to enzymatic degradation.[1] N-substituted amino acids, in particular, have garnered significant interest as they can introduce conformational constraints and modulate the physicochemical properties of peptides.
3-(1,2-Oxazinan-2-yl)propanoic acid is a fascinating building block that combines the features of a β-amino acid with a cyclic N-alkoxy substituent. The 1,2-oxazinane ring introduces a unique stereochemical and electronic element into the peptide backbone, potentially influencing hydrogen bonding patterns, secondary structure, and overall molecular topology. This guide will provide the necessary technical details to explore the full potential of this intriguing molecule.
Physicochemical Properties of 3-(1,2-Oxazinan-2-yl)propanoic acid
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C7H13NO3 | Calculated |
| Molecular Weight | 159.18 g/mol | Calculated |
| Appearance | Solid (as hydrochloride salt) | Commercial Supplier Data |
| Solubility | Soluble in DMF, NMP, and aqueous bases. | Inferred from similar compounds |
Synthesis of 3-(1,2-Oxazinan-2-yl)propanoic acid
While not yet a widely commercialized building block, 3-(1,2-Oxazinan-2-yl)propanoic acid can be synthesized through established organic chemistry methods. A plausible synthetic route involves the Michael addition of 1,2-oxazinane to an acrylic acid derivative.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 3-(1,2-Oxazinan-2-yl)propanoic acid.
Protocol 1: Synthesis of 3-(1,2-Oxazinan-2-yl)propanoic acid
-
Michael Addition:
-
To a solution of 1,2-oxazinane (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM), add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Cool the mixture to 0 °C and add tert-butyl acrylate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-(1,2-oxazinan-2-yl)propanoate. Purify by column chromatography if necessary.
-
-
Deprotection:
-
Dissolve the intermediate from the previous step in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude 3-(1,2-Oxazinan-2-yl)propanoic acid. The product can be purified by recrystallization or precipitation.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-substituted amino acids, especially those with steric bulk, can be challenging and may require optimized coupling conditions to ensure high efficiency and prevent side reactions.[2]
Workflow for SPPS Incorporation:
Caption: General workflow for SPPS incorporation.
Protocol 2: Solid-Phase Coupling of 3-(1,2-Oxazinan-2-yl)propanoic acid
This protocol outlines a robust method for coupling the title compound, which is anticipated to be sterically hindered. Double coupling may be necessary to achieve a high yield.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.
-
Thoroughly wash the resin with DMF and DCM to remove residual piperidine.
-
-
Coupling Reaction:
-
Activation: In a separate vessel, pre-activate 3-(1,2-Oxazinan-2-yl)propanoic acid (3-5 equivalents relative to resin loading) with a potent coupling reagent. Due to the potential steric hindrance, aminium/uronium or phosphonium salt-based reagents are recommended.[2][5]
-
Option A (HATU): Dissolve the amino acid, HATU (0.95 eq to the amino acid), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 eq to the amino acid) in DMF.
-
Option B (PyBOP): Dissolve the amino acid, PyBOP (1 eq to the amino acid), and DIPEA (2 eq to the amino acid) in DMF.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, microwave-assisted synthesis can significantly enhance the reaction rate and yield.[2]
-
-
Monitoring and Recoupling:
-
After the initial coupling, perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. As this is a secondary amine, a modified test like the chloranil test may be more appropriate.
-
If the test is positive, indicating incomplete coupling, repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing:
-
After a negative test result, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection and coupling of the next Fmoc-protected amino acid in the sequence.
-
Expected Conformational and Biological Impact
The incorporation of 3-(1,2-Oxazinan-2-yl)propanoic acid is hypothesized to have several significant effects on the resulting peptide:
-
Conformational Rigidity: The cyclic nature of the 1,2-oxazinane ring will restrict the rotation around the N-Cα bond, leading to a more defined local conformation. This can be advantageous for pre-organizing a peptide into a bioactive conformation for receptor binding.[6]
-
Hydrogen Bonding: The oxygen atom within the oxazinane ring can act as a hydrogen bond acceptor, potentially leading to novel intramolecular hydrogen bonding patterns that can stabilize specific secondary structures like β-turns or helices.
-
Proteolytic Stability: The N-substitution and the β-amino acid nature of this building block are expected to confer significant resistance to degradation by proteases, thereby increasing the in vivo half-life of the modified peptide.
-
Modulation of Physicochemical Properties: The introduction of the oxazinane moiety can alter the lipophilicity and polarity of the peptide, which can influence its solubility, membrane permeability, and overall pharmacokinetic profile.
Logical Relationship of Structural Features to Peptide Properties:
Caption: How structural features may influence peptide properties.
Conclusion
3-(1,2-Oxazinan-2-yl)propanoic acid represents a valuable and underexplored building block for the synthesis of novel peptidomimetics. Its unique structural features offer the potential to overcome many of the limitations associated with native peptides. The protocols and insights provided in this guide are intended to facilitate its adoption by the scientific community and to spur further investigation into its applications in drug discovery and materials science. While challenges in synthesis and incorporation may exist due to its non-canonical structure, the potential rewards in terms of creating more stable, potent, and bioavailable peptide-based therapeutics are substantial.
References
-
Al-Tayar, A. S., & Al-Ajely, M. S. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmacology, 2(6), 04-09. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Del Valle, J. R. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Omega, 3(7), 7855-7861. [Link]
-
Hattan, C. M., Shojaie, J., & Lau, S. S. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]
-
Majireck, M. M., & Bennett, J. M. (2020). 1,2-Oxazines and Their Benzo Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-96). Elsevier. [Link]
-
Park, K. H., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5207-5214. [Link]
- Gaehde, S. A., & Gisin, B. F. (1986). U.S. Patent No. 4,569,967. Washington, DC: U.S.
- Zhang, J., & Li, G. (2014). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. CN103508890A.
- Barrett, G. C., & Elmore, D. T. (1998). Amino acids and peptides. Cambridge university press.
-
Szymański, P., & Kaczmarek, K. (Eds.). (2022). Medicinal Chemistry of Thiazine and Oxazine Derivatives: Trends and Future Directions as Therapeutic Drugs. Pharmaceuticals, 15(2), 159. [Link]
-
Li, J., Di Lorenzo, V., Patil, P., Ruiz Moreno, A. J., & Dömling, A. (2020). Scaffolding-Induced Property Modulation of Chemical Space. Molecules, 25(10), 2341. [Link]
-
Al-Rawi, J. M., & Al-Tayar, A. S. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Journal of Chemical and Pharmaceutical Research, 11(5), 1-23. [Link]
-
Gilon, C., Ziv, O., & Chill, J. H. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 439. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
Del Valle, J. R. (2019). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of chemical research, 52(3), 643-655. [Link]
-
Kent, S. B. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 61(3-4), 160-175. [Link]
-
Sharma, A., & Kumar, V. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
-
Woon, E. C., & Dembinski, R. (2012). Ynamide coupling reagents: origin and advances. Accounts of chemical research, 45(8), 1289-1300. [Link]
-
Al-Ajely, M. S. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 074-086. [Link]
-
Pavlov, M. Y., Watts, R. E., Tan, Z., Cornish, V. W., & Ehrenberg, M. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54. [Link]
-
PolyPeptide Group. (2025, November 25). Enhance Peptide Manufacturing Using Backbone N Protecting Groups [Video]. YouTube. [Link]
Sources
- 1. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]
Preparation of 1,2-Oxazinane-Based Peptidomimetics: A Guide to Synthetic Strategies and Protocols
Abstract
Peptidomimetics represent a cornerstone of modern medicinal chemistry, offering a strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1][2] Among the diverse scaffolds used to construct these synthetic molecules, the 1,2-oxazinane heterocycle has emerged as a privileged structure. Derivatives of 1,2-oxazines are found in marine metabolites and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] Their conformationally constrained nature makes them excellent candidates for mimicking secondary peptide structures like β-turns, which are crucial for many protein-protein interactions.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic methodologies for preparing 1,2-oxazinane cores and their subsequent elaboration into functional peptidomimetics. We will explore the causality behind various synthetic choices, present detailed, field-proven protocols, and discuss critical characterization techniques.
Introduction: The Role of 1,2-Oxazinanes in Peptidomimetic Design
The Challenge of Peptide Therapeutics
Peptides are vital signaling molecules in a vast array of physiological processes.[1] While their high specificity and potency make them attractive starting points for drug discovery, their therapeutic application is often hampered by significant pharmacological hurdles. These include rapid degradation by proteases, poor absorption when administered orally, and rapid clearance from circulation, all of which contribute to a short biological half-life.[2]
Peptidomimetics as a Solution
Peptidomimetics are designed to address these challenges. They are compounds that mimic the three-dimensional structure and function of a natural peptide but are built from non-peptidic scaffolds.[5] By replacing or constraining the labile peptide backbone, peptidomimetics can achieve enhanced proteolytic stability, improved bioavailability, and better control over conformational preferences, often leading to increased potency and selectivity.[1]
The 1,2-Oxazinane Scaffold: A Privileged Heterocycle
The 1,2-oxazinane ring is a six-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is valuable for several reasons:
-
Biological Relevance: The 1,2-oxazine core is present in natural products with notable bioactivity and synthetic derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
-
Synthetic Versatility: The N-O bond within the ring is a unique functional handle. It can be cleaved reductively to yield synthetically useful 1,4-aminoalcohols, providing a gateway to other classes of molecules like pyrrolidines and tetrahydrofurans.[3][6]
-
Conformational Constraint: As a cyclic structure, the 1,2-oxazinane scaffold restricts the rotational freedom of appended side chains, making it an ideal template for mimicking the well-defined secondary structures of peptides, particularly β-turns.[5]
Key Synthetic Strategies for the 1,2-Oxazinane Core
The construction of the 1,2-oxazinane ring can be approached through several powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Figure 1: Overview of primary synthetic routes to the 1,2-oxazinane core.
Cycloaddition Reactions: The Cornerstone of Synthesis
Cycloaddition reactions are among the most robust and widely utilized methods for constructing the 1,2-oxazinane ring, offering excellent control over regiochemistry and stereochemistry.
-
2.1.1 Hetero-Diels-Alder ([4+2]) Cycloaddition: This classical approach involves the reaction of a nitroso species (the dienophile) with a conjugated diene.[7] The development of organocatalytic asymmetric variants has made this a particularly powerful method for accessing chiral, enantioenriched 1,2-oxazinane scaffolds, which are critical for creating effective peptidomimetics.[8][9] The reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester is a prime example, yielding spirocyclic oxazinanes in high yield and enantioselectivity.[8]
-
2.1.2 [3+3] Cycloaddition Strategies: More recent advances have established [3+3] cycloadditions as a viable route. One notable example is the reaction between in situ generated oxyallyl cations and nitrones.[10][11] This method provides access to a different substitution pattern compared to the hetero-Diels-Alder reaction. Another approach involves the rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates.
Ring-Closing Metathesis (RCM): A Modern Approach to Heterocycle Synthesis
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic molecules.[12] This reaction uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond via the intramolecular metathesis of a diene precursor.[13] Its remarkable functional group tolerance and applicability to a wide range of ring sizes make it an excellent choice for constructing complex 1,2-oxazinane-containing structures that might be difficult to access otherwise.[12][14] The driving force for the reaction is often the entropically favored release of a small, volatile byproduct like ethylene.[13]
Alternative and Complementary Routes
While cycloadditions and RCM are major strategies, other methods can be highly effective for specific targets. The catalytic enantioselective nitroso-aldol reaction of dialdehydes, catalyzed by simple amino acids like L-proline, followed by a reduction step, can deliver chiral 1,2-oxazinanes with high enantiopurity.[15] This highlights the power of organocatalysis in building these complex scaffolds from simple, achiral starting materials.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the key synthetic strategies discussed. They are intended as a starting point and may require optimization based on the specific substrate.
Protocol 1: Organocatalytic Asymmetric [4+2] Cycloaddition
This protocol is adapted from methodologies for the asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds.[8][9] It describes the reaction between a methyleneindolinone and a γ-aminooxy-α,β-unsaturated ester.
Figure 2: Experimental workflow for the asymmetric [4+2] cycloaddition.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the methyleneindolinone (1a, 0.1 mmol, 1.0 equiv.), the γ-aminooxy-α,β-unsaturated ester (2a, 0.12 mmol, 1.2 equiv.), and the organocatalyst (e.g., a diarylprolinol silyl ether, 5-10 mol%).
-
Reaction Initiation: Add anhydrous dichloromethane (DCM, 2.0 mL) to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1,2-oxazinane spiro-oxindole product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Conditions/Values | Notes |
| Solvent | Dichloromethane (DCM) | Must be anhydrous. |
| Temperature | Room Temperature | Lower temperatures may improve selectivity. |
| Catalyst Loading | 5-10 mol% | Catalyst choice is critical for stereoselectivity. |
| Typical Yield | 80-95% | Highly substrate-dependent. |
| Diastereoselectivity | >20:1 dr | Can often be very high. |
| Enantioselectivity | 90-99% ee | Dependent on catalyst and substrate combination. |
Protocol 2: Synthesis via Ring-Closing Metathesis (RCM)
This protocol outlines a general procedure for forming a 1,2-oxazinane precursor using a Grubbs-type catalyst. The key is the synthesis of a diene precursor containing the N-O linkage.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the acyclic diene precursor. This can be achieved, for example, by O-allylating an N-allyl-hydroxylamine derivative. The specific route will depend on the target structure.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor (1.0 equiv.) in a degassed, anhydrous solvent such as dichloromethane or toluene to a concentration of 0.005-0.01 M.
-
Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' Second Generation Catalyst, 2-5 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). A continuous flow of an inert gas can be bubbled through the solution to help remove the ethylene byproduct and drive the reaction to completion.[13]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Catalyst Quenching: Upon completion, add a quenching agent like ethyl vinyl ether or dimethyl sulfoxide (DMSO) and stir for 30 minutes to deactivate the ruthenium catalyst.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the cyclic 1,2-oxazinane precursor.
| Parameter | Typical Conditions/Values | Notes |
| Solvent | Dichloromethane (DCM) or Toluene | Must be anhydrous and thoroughly degassed. |
| Concentration | 0.005 - 0.01 M | Higher dilution favors intramolecular RCM. |
| Catalyst | Grubbs' I or II, Hoveyda-Grubbs II | Choice depends on substrate; Gen II catalysts are more robust. |
| Temperature | 25 - 50 °C | Higher temperatures can increase reaction rate. |
| Typical Yield | 70-90% | Dependent on ring strain and substrate purity. |
Characterization and Structural Analysis
Unambiguous characterization is essential to confirm the successful synthesis and stereochemical integrity of the 1,2-oxazinane products.
-
Spectroscopic and Spectrometric Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning complex spin systems and confirming connectivity.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
-
Determination of Stereochemistry:
-
NMR Coupling Constants: The relative stereochemistry of substituents on the 1,2-oxazinane ring can often be determined by analyzing vicinal (³JHH) and long-range (e.g., ⁴JHH or "W-coupling") proton-proton coupling constants.[16][17]
-
Nuclear Overhauser Effect (NOE): 1D or 2D NOE (or ROESY) experiments can establish through-space proximity of protons, providing critical information about the relative configuration and conformation of the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive, unambiguous assignment of both relative and absolute stereochemistry.[16]
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of products from asymmetric syntheses.
-
Application in Peptidomimetic Assembly
Once a functionalized 1,2-oxazinane core is synthesized, it can be incorporated into a larger peptide sequence. This typically involves standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[18] For example, an oxazinane bearing a carboxylic acid and a protected amine can be treated as a custom amino acid analogue and coupled using standard reagents like HBTU, HATU, or DIC.
Figure 3: Logic of using a rigid 1,2-oxazinane to mimic a flexible dipeptide unit in a β-turn.
Troubleshooting and Key Considerations
-
Low Yields in RCM: Ensure solvents and reagents are scrupulously anhydrous and degassed. Oxygen can deactivate the catalyst. Consider a different generation of Grubbs' catalyst or higher temperatures.
-
Poor Stereoselectivity: In asymmetric reactions, the choice of catalyst is paramount. Screen different catalysts and solvents. Temperature can also have a significant impact; running reactions at lower temperatures often improves selectivity.
-
Purification Challenges: Closely eluting diastereomers can be difficult to separate. Specialized chromatography techniques or crystallization may be necessary.
-
N-O Bond Instability: While useful, the N-O bond can be sensitive to certain reductive conditions. Choose protecting groups and subsequent reaction conditions carefully to maintain the integrity of the heterocyclic ring until cleavage is desired.
Conclusion
The 1,2-oxazinane scaffold is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Through robust methodologies such as hetero-Diels-Alder reactions and ring-closing metathesis, researchers can access a wide array of substituted and stereochemically defined oxazinane cores. By integrating these scaffolds into peptide sequences, it is possible to develop next-generation therapeutic candidates with improved pharmacological properties. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this privileged heterocycle in their drug discovery programs.
References
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Gondo, T., Hashimoto, T., & Maruoka, K. (2018). Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. Organic Letters, 20(17), 5384–5388. [Link]
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Gondo, T., Hashimoto, T., & Maruoka, K. (2018). Synthesis of 1,2-Oxazinanes via Hydrogen Bond Mediated [3 + 3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones. PubMed. [Link]
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Wang, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances. [Link]
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Wang, Z., et al. (2019). Straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes via Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides. ResearchGate. [Link]
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Ramakrishna, I., Ramaraju, P., & Baidya, M. (2018). Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Organic Letters, 20(4), 1047–1050. [Link]
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Basappa, et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. [Link]
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Sukhorukov, A. Y., et al. (2023). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[10][11]Oxazino[2,3-b][10][11]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][10][11]oxazine Derivatives. MDPI. [Link]
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Doyle, A. A., & Banwell, M. G. (2019). 1,2-Oxazines and Their Benzo Derivatives. ResearchGate. [Link]
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Kumar, V., & Singh, B. (2017). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]
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Al-Amiery, A. A., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]
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Introduction: The Strategic Importance of N-Functionalized 1,2-Oxazinanes
An Application Guide to the N-Alkylation of 1,2-Oxazinane Heterocycles
The 1,2-oxazinane scaffold is a privileged six-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is found in a variety of natural products and synthetic molecules with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Functionalization of the nitrogen atom (N-alkylation) is a critical step in the synthesis of these compounds, as the nature of the N-substituent profoundly influences the molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for the N-alkylation of 1,2-oxazinane rings. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations for successful implementation in a laboratory setting. Three primary methods will be discussed in detail: Reductive Amination, the Mitsunobu Reaction, and Direct Alkylation, followed by a brief overview of emerging techniques.
Method 1: Reductive Amination
Reductive amination, also known as reductive alkylation, is a robust and highly controlled method for forming C-N bonds. It is arguably the most common and reliable strategy for N-alkylation of secondary amines like 1,2-oxazinane, primarily because it virtually eliminates the risk of over-alkylation that plagues other methods.[4][5]
Principle and Mechanism
The reaction proceeds in a two-step, one-pot sequence. First, the secondary amine of the 1,2-oxazinane condenses with an aldehyde or ketone to form a transient, water-soluble iminium ion intermediate. This equilibrium is then driven forward by the in-situ reduction of the iminium ion by a mild and selective reducing agent to yield the desired N-alkylated product.[4]
Causality: Why Choose Reductive Amination?
-
Control & Selectivity: The reaction is self-limiting. Once the secondary amine is converted to a tertiary amine, it can no longer form an iminium ion, thus preventing the common problem of dialkylation or quaternization.[5][6]
-
Broad Substrate Scope: A vast library of commercially available aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl-alkyl substituents.
-
Mild Conditions: The reaction is typically performed under mild, often acidic to neutral, conditions at room temperature, which preserves the integrity of sensitive functional groups elsewhere in the molecule.
Experimental Protocol: N-Benzylation of a Model 1,2-Oxazinane
This protocol describes the benzylation of a generic 1,2-oxazinane using benzaldehyde.
-
Preparation: To a solution of 1,2-oxazinane (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add benzaldehyde (1.1 mmol, 1.1 equiv).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 equiv) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.
-
Scientist's Note: NaBH(OAc)₃ is the reagent of choice because it is a mild hydride donor that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[5] It is also less water-sensitive than other borohydrides.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzyl-1,2-oxazinane.
Data Presentation: Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 85-95 |
| Cyclohexanone | NaBH₃CN | MeOH | 25 | 80-90 |
| Isovaleraldehyde | NaBH(OAc)₃ | DCM | 25 | 88-96 |
| Acetone | NaBH₃CN / Ti(OiPr)₄ | EtOH | 25 | 75-85 |
Visualization: Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in organic synthesis for the dehydrative coupling of an alcohol with a suitable nucleophile, such as the nitrogen atom of a 1,2-oxazinane.[7] Its most defining feature is the predictable and clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable for the synthesis of complex, stereochemically-defined molecules.[8][9]
Principle and Mechanism
The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The PPh₃ and DEAD first react to form a phosphonium salt. This species then activates the alcohol, converting the hydroxyl group into an excellent leaving group. The 1,2-oxazinane nitrogen then displaces this activated oxygen via an Sₙ2-type mechanism, resulting in C-N bond formation with complete inversion of configuration.[7][9]
Causality: Why Choose the Mitsunobu Reaction?
-
Stereochemical Control: It provides a reliable method for inverting the stereochemistry of a secondary alcohol, a common requirement in natural product synthesis.[7]
-
Use of Alcohols: It enables the use of alcohols directly as alkylating agents under neutral and mild thermal conditions.[10][11]
-
Broad Nucleophile Scope: While classic Mitsunobu conditions are limited to acidic pronucleophiles, modern variants have expanded the scope to include less acidic secondary amines.[10][11]
Experimental Protocol: Stereoinvertive Alkylation with a Chiral Alcohol
This protocol describes the alkylation of 1,2-oxazinane with (S)-2-octanol to yield the corresponding (R)-N-octyl derivative.
-
Preparation: In an oven-dried, flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-oxazinane (1.0 mmol, 1.0 equiv), (S)-2-octanol (1.2 mmol, 1.2 equiv), and triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Scientist's Note: The reaction is exothermic. Slow, controlled addition of the azodicarboxylate at low temperature is critical to prevent side reactions and decomposition.
-
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv) dropwise to the stirred solution over 15-20 minutes. The characteristic orange-red color of DIAD should dissipate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The primary challenge in Mitsunobu reactions is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate.
-
Purification is typically achieved by flash column chromatography. In some cases, precipitating the byproducts from a nonpolar solvent (e.g., diethyl ether/hexanes) prior to chromatography can be effective.
-
Data Presentation: Mitsunobu Reaction
| Alcohol Substrate | Azodicarboxylate | Solvent | Temp (°C) | Stereochemistry | Typical Yield (%) |
| Benzyl alcohol | DEAD | THF | 0 to 25 | N/A | 70-85 |
| (R)-2-Butanol | DIAD | THF | 0 to 25 | Inversion (S) | 65-80 |
| 3-Phenyl-1-propanol | DEAD | DCM | 0 to 25 | N/A | 75-90 |
Visualization: Mitsunobu Reaction Mechanism
Caption: Key intermediates in the Mitsunobu reaction pathway.
Method 3: Direct Alkylation with Alkyl Halides
Direct alkylation is a classical Sₙ2 reaction involving the nucleophilic attack of the 1,2-oxazinane nitrogen on an electrophilic alkyl halide (or sulfonate, such as a tosylate or mesylate). While conceptually simple, its practical application requires careful consideration of base, solvent, and the potential for side reactions.
Principle and Mechanism
The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This process forms an ammonium salt, which is then deprotonated by a base to yield the final tertiary amine product. The reaction is typically irreversible.
Causality & Challenges: Why and When to Use Direct Alkylation?
-
Simplicity: It is a straightforward method when using reactive primary alkyl halides (I > Br > Cl).
-
Base is Crucial: A base is required to neutralize the hydrohalic acid (HX) byproduct. The choice of base is critical; a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) is necessary to avoid competing with the desired reaction.
-
Risk of Over-alkylation: The N-alkylated 1,2-oxazinane product is often more nucleophilic than the starting material. This can lead to a second alkylation event, forming a quaternary ammonium salt, especially if an excess of a highly reactive alkylating agent is used.[5][6] This is the primary drawback of this method.
-
Elimination: With secondary or sterically hindered primary halides, elimination (E2) can become a significant competing side reaction, especially with strong, hindered bases.
Experimental Protocol: N-Ethylation with Ethyl Iodide
-
Preparation: Combine 1,2-oxazinane (1.0 mmol, 1.0 equiv) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) in anhydrous acetonitrile (MeCN, 10 mL) in a round-bottom flask.
-
Scientist's Note: Acetonitrile and DMF are excellent polar aprotic solvents for Sₙ2 reactions, as they solvate the cation of the base without strongly solvating the amine nucleophile.
-
-
Reagent Addition: Add ethyl iodide (1.2 mmol, 1.2 equiv) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Data Presentation: Direct Alkylation
| Alkylating Agent | Base | Solvent | Temp (°C) | Key Consideration |
| Methyl Iodide | K₂CO₃ | MeCN | 40 | High risk of quaternization |
| Benzyl Bromide | DIPEA | DMF | 25 | Good reactivity |
| Propyl Bromide | Cs₂CO₃ | DMF | 60 | Slower reaction, may require heat |
| Isopropyl Bromide | K₂CO₃ | MeCN | 80 | Risk of E2 elimination |
Visualization: Direct Alkylation Workflow
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- 1. researchgate.net [researchgate.net]
- 2. Scientists from the ZIOC have proposed a method for the synthesis of 1,2-oxazine derivatives » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 3. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3-(1,2-Oxazinan-2-yl)propanoic Acid Synthesis
This guide serves as a technical support center for the synthesis and optimization of 3-(1,2-Oxazinan-2-yl)propanoic acid . It is designed for researchers requiring high-purity material for drug development or chemical biology applications.[1]
Case ID: OX-PROP-SYN-001 Subject: Yield Optimization & Troubleshooting Guide Support Tier: Senior Application Scientist
Core Synthesis Workflow
The synthesis relies on a two-step sequence: an aza-Michael addition of 1,2-oxazinane (tetrahydro-1,2-oxazine) to an acrylate ester, followed by hydrolysis . While conceptually simple, yield loss frequently occurs during the Michael addition (incomplete conversion/polymerization) and the final isolation (zwitterion solubility).
Visualized Pathway
Figure 1: Standard synthetic workflow for 3-(1,2-Oxazinan-2-yl)propanoic acid.
Optimized Protocols
Step 1: Aza-Michael Addition (The Coupling)
Objective: Maximize conversion while suppressing acrylate polymerization.[1]
Mechanism: 1,2-Oxazinane acts as a nucleophile.[1] Although less basic (
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | 1.0 eq Oxazinane : 1.2–1.5 eq Acrylate | Excess acrylate drives the equilibrium (Michael addition can be reversible) and compensates for volatility. |
| Solvent | Methanol (MeOH) or Acetonitrile (MeCN) | Protic solvents like MeOH accelerate Michael additions via hydrogen bonding to the carbonyl oxygen, activating the electrophile. |
| Concentration | 0.5 M – 1.0 M | High concentration favors bimolecular kinetics.[1] |
| Temperature | RT to 50°C | Start at RT. If conversion is <50% after 4h, heat to 50°C. Avoid reflux to prevent polymerization.[1] |
| Additives | 10-20 mol% Water or Lewis Acid (e.g., LiClO₄) | Critical Insight: If reaction is sluggish, adding water (catalytic) or LiClO₄ can significantly accelerate the rate by stabilizing the transition state. |
Protocol:
-
Dissolve 1,2-oxazinane (1.0 equiv) in MeOH (2 mL/mmol).
-
Add Methyl Acrylate (1.5 equiv) dropwise at 0°C to control exotherm.[1]
-
Warm to RT and stir for 12–24 h. Monitor by TLC (stain with PMA or Iodine; UV is weak).[1]
-
QC Check: If acrylate polymerization is observed (white precipitate/gum), add a radical inhibitor like MEHQ (50 ppm) to the reaction mixture in future runs.
-
Concentrate under reduced pressure to remove excess acrylate.[1] Do not heat above 40°C during evaporation to avoid retro-Michael reaction.
Step 2: Hydrolysis & Isolation (The Critical Phase)
Objective: Hydrolyze the ester without cleaving the N–O bond or losing the water-soluble product.
Protocol:
-
Redissolve the crude ester in THF/Water (1:1).[1]
-
Add LiOH·H₂O (1.2 equiv) at 0°C. Stir at RT for 2–4 h.
-
Neutralization (Crucial): Carefully acidify with 1M HCl to pH ~4–5 (the isoelectric point).
-
Isolation:
-
Method A (Preferred): Load aqueous mixture onto a cation exchange resin (Dowex 50W, H+ form). Wash with water (removes salts), then elute product with 5% aqueous ammonia. Lyophilize.
-
Method B (Scale-up): Evaporate THF. Wash aqueous layer with DCM (removes unreacted ester). Acidify aqueous layer to pH 4, then lyophilize. Triturate the solid with EtOH/Acetone to remove LiCl salts.[1]
-
Troubleshooting Center (Q&A)
Issue: Low Yield in Michael Addition
Q: I am seeing <50% conversion by NMR after 24 hours. What is wrong? A: 1,2-Oxazinane is less basic than typical secondary amines.[1]
-
Diagnosis: The activation energy is not being met, or the equilibrium is unfavorable.
-
Solution:
-
Switch Solvent: Move from DCM/THF to Methanol . The protic solvent activates the acrylate.[1]
-
Catalysis: Add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or LiClO₄ (Lithium perchlorate).[1]
-
Concentration: Run the reaction "neat" (no solvent) if scale permits, or at very high concentration (2-3 M).
-
Issue: Product Loss During Workup
Q: My crude NMR shows product, but after extraction, I have nothing. A: The product is an amino acid analog (zwitterion) and is highly water-soluble.
-
Diagnosis: You likely extracted the aqueous layer with organic solvent at neutral/basic pH, leaving the product in the water, or you discarded the aqueous layer.
-
Solution: Do not use standard extraction. Use the Ion Exchange (Method A above) or Lyophilization (Method B) protocols. If you must extract, use n-Butanol on the aqueous phase at pH 4.
Issue: Polymerization of Acrylate
Q: The reaction mixture turned into a jelly/gum. A: The acrylate polymerized, likely initiated by trace radicals or heat.
-
Solution:
-
Perform the reaction in the dark (foil-wrapped flask).
-
Add a radical inhibitor: 4-Methoxyphenol (MEHQ) or BHT (0.1 mol%).[1]
-
Lower the temperature and extend reaction time.
-
Issue: Impurity Formation (Retro-Michael)
Q: I see starting material reappearing during rotary evaporation. A: The Michael addition is reversible (Retro-Michael).
-
Solution:
-
Do not heat the bath >40°C during concentration.
-
Proceed directly to hydrolysis without isolating the pure ester if possible (telescoped synthesis).[1]
-
Diagnostic Decision Tree
Figure 2: Rapid diagnostic tree for common synthesis failures.
Frequently Asked Questions (FAQs)
Q: Can I use 3-bromopropanoic acid instead of acrylate to avoid the two-step process? A: Generally, no . Direct alkylation of 1,2-oxazinane with 3-halopropanoic acids is prone to poor yields due to zwitterion formation in the transition state and competing elimination of the halide to form acrylic acid. The Michael addition route is cleaner and higher yielding.[1]
Q: Is the N–O bond stable to the hydrolysis conditions? A: Yes. The N–O bond in 1,2-oxazinanes is stable to LiOH/NaOH at room temperature. However, avoid strong reducing agents (Zinc/HCl, Raney Ni/H₂) or harsh heating in strong acid, which can cleave the N–O bond.
Q: How do I store the final acid? A: As a zwitterionic amino acid analog, it is hygroscopic. Store at -20°C under argon in a desiccator.
References
-
General Aza-Michael Methodology
-
1,2-Oxazine Chemistry
-
Catalysis of Weak Amines
-
Polymerization Inhibition
Sources
- 1. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1,2-Oxazinane | 36652-42-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. imtm.cz [imtm.cz]
- 7. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Amino Acid Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: P-AA-001 Scope: Troubleshooting retention, solubility, and stability issues for hydrophilic amino acid analogs (e.g., Phospho-Ser/Thr, Glyco-amino acids, Citrulline, and short polar peptides).
Introduction
Purifying polar amino acid derivatives presents a paradox: they are often too polar for standard C18 retention but too hydrophobic or solubility-limited for pure Ion Exchange. This guide addresses the specific failure modes of "Phase Collapse," "Silanol Tailing," and "Solubility Mismatch" using field-proven methodologies.
Module 1: Retention Failures (Elution in Void Volume)
Q: My polar derivative elutes immediately (in the void volume) on a standard C18 column. Increasing water content didn't help. Why?
A: You are likely experiencing "Hydrophobic Phase Collapse" (Dewetting).
The Mechanism: Standard C18 chains are highly hydrophobic.[1] When you subject them to >95% aqueous mobile phases to try and retain your polar compound, the C18 chains effectively "mat down" or self-associate to escape the water. This expels the mobile phase from the pores (dewetting), reducing the available surface area to near zero. Your analyte has nowhere to interact and flows straight through.
The Solution: Do not simply add more water.[2] You must change the stationary phase chemistry.
-
Tier 1 Fix: Switch to an "AQ" (Aqueous) C18 Column.
-
Technology: These columns have polar groups (amide, carbamate, or hydroxyl) embedded near the silica surface or used as end-capping.
-
Effect: The polar groups hydrogen bond with water, keeping the pores "wet" and the C18 chains extended even in 100% aqueous conditions.
-
Protocol: Equilibrate with 100% aqueous buffer (e.g., 0.1% TFA in water) for 20 column volumes before injection.
-
-
Tier 2 Fix: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
When to use: If the compound is unretained even on AQ-C18.
-
Mechanism:[3][4][5][6][7][8] HILIC creates a water-rich layer on a polar surface (Silica, Amide, Diol). Your analyte partitions into this water layer.[9]
-
Inversion Rule: Water is the strong (eluting) solvent in HILIC. You must load in high organic (e.g., 90% Acetonitrile).
-
Visual Troubleshooting Matrix
Figure 1: Decision matrix for selecting the correct stationary phase based on analyte polarity and retention behavior.
Module 2: Peak Shape & Resolution (Tailing)
Q: My peaks are broad and tailing significantly, especially for basic amino acid derivatives (e.g., Arginine analogs). How do I sharpen them?
A: This is typically caused by secondary silanol interactions.
The Mechanism: Silica-based columns have residual silanol groups (Si-OH).[3] At pH > 3, these deprotonate to Si-O⁻. Basic amino acid derivatives (positively charged) bind ionically to these negative silanols, causing a "drag" or tail on the peak.
The Protocol:
| Strategy | Reagent | Mechanism | Constraint |
| Low pH (Standard) | 0.1% TFA (pH ~2) | Protonates silanols (Si-OH), suppressing the negative charge. | May degrade acid-labile groups (Trt, Mmt). |
| Ion Pairing | 10-20 mM Ammonium Acetate (pH 4-5) | Ammonium ions ( | Mass Spec compatible; milder than TFA. |
| Chaotropic Salts | 0.1% Perchlorate ( | Disrupts hydrogen bonding networks and masks interactions. | Not MS compatible (Explosive risk in source). UV only. |
| High pH | 0.1% Ammonium Hydroxide (pH 10) | Deprotonates the analyte (removes positive charge), eliminating the ionic interaction. | Requires Hybrid Silica (e.g., BEH, Gemini) or Polymer columns. Standard silica dissolves at pH > 8. |
Module 3: Solubility & Loading (At-Column Dilution)
Q: My sample is insoluble in the mobile phase (water). When I dissolve it in DMSO and inject, it precipitates or streaks across the chromatogram.
A: You need to implement "At-Column Dilution" (ACD). [10][11]
The Problem: Polar derivatives often require strong solvents (DMSO, DMF) for solubilization. When a large plug of DMSO hits the aqueous mobile phase inside the column, the "solvent shock" causes the analyte to crash out (precipitate) or travel with the DMSO breakthrough, ruining resolution.
The Solution (ACD Protocol): Instead of injecting directly onto the column, you reconfigure the system to dilute the sample immediately before it hits the stationary phase.
-
Configuration: Install a T-piece between the Loading Pump and the Column.
-
Flow Path:
-
Pump A (Aqueous): Flows at high rate (e.g., 4 mL/min) into the T-piece.
-
Injector/Pump B (Sample in DMSO): Injects at low rate (e.g., 1 mL/min) into the T-piece.
-
-
Result: The sample is diluted 1:5 instantly. The DMSO is washed away, and the analyte "focuses" as a tight band on the head of the column because it is now in a weak solvent environment.
Figure 2: At-Column Dilution (ACD) workflow to prevent sample precipitation and improve peak shape for solubility-limited derivatives.
Module 4: Stability (Acid-Labile Protecting Groups)
Q: I am purifying Fmoc-AA-OH derivatives with acid-labile groups (Trt, Mmt, Clt). I see degradation products after purification with TFA.
A: TFA is too acidic (pH ~2) for highly labile groups like Methoxytrityl (Mmt) or 2-Chlorotrityl (Clt).
The Causality: While standard t-Butyl (tBu) and Boc groups are stable in 0.1% TFA for short periods, Trityl-based groups can hydrolyze, especially if the fractions sit in the collection tubes for hours before lyophilization.
Self-Validating Protocol for Labile Compounds:
-
Buffer Switch: Replace 0.1% TFA with 0.1% Formic Acid (pH ~2.7, less aggressive) or 10mM Ammonium Acetate (pH 4.5-5.0).
-
Note: Ammonium Acetate is volatile and lyophilizable.
-
-
Immediate Quench: If you must use TFA for separation resolution:
-
Pre-load fraction collection tubes with a small amount of 5% Ammonium Bicarbonate or Pyridine.
-
This instantly neutralizes the acid as the fraction is collected, preventing post-collection degradation.
-
-
Validation: Reinject a small aliquot of the collected fraction immediately. If the "impurity" peak grows over time in the fraction tube, it is a stability issue, not a synthesis impurity.
References
-
Waters Corporation. (n.d.). At-Column Dilution (ACD) for Preparative Chromatography. Retrieved from [Link][2]
-
Restek Corporation. (2020). Tech Tip: Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? Retrieved from [Link]
-
Phenomenex. (n.d.).[2] Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from [Link]
-
Biotage. (2023).[12] How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. ymc.eu [ymc.eu]
- 5. on column dilution technique - Chromatography Forum [chromforum.org]
- 6. santaisci.com [santaisci.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Recrystallization of 3-(1,2-Oxazinan-2-yl)propanoic acid HCl
Topic: Optimizing recrystallization of 3-(1,2-Oxazinan-2-yl)propanoic acid HCl Content Type: Technical Support Center Guide
Welcome to the Advanced Purification Support Hub. This guide is engineered for process chemists and researchers encountering difficulties in the isolation and purification of 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride . As a zwitterionic precursor often used in peptide mimetics and heterocyclic synthesis, this compound presents unique challenges—specifically oiling out (Liquid-Liquid Phase Separation) and hygroscopicity .
This interface provides autonomous troubleshooting protocols, mechanistic insights, and validated workflows to ensure high-purity isolation.
PART 1: The Solvent Architecture (Decision Matrix)
The most common failure mode for this compound is selecting a solvent system based solely on polarity without accounting for the ionic lattice energy of the HCl salt.
Core Solvency Principle
The 1,2-oxazinane ring creates a lipophilic region, while the carboxylic acid/HCl moiety creates a high-lattice-energy ionic region.
-
Single Solvent Failure: Water often leads to poor recovery (high solubility). Non-polar solvents (Hexane/DCM) fail to dissolve the salt.
-
The Solution: A Binary Solvent System utilizing a Protic Polar Solvent (for dissolution) and an Aprotic Anti-Solvent (for lattice formation).
Solvent Selection Workflow
Use the following logic gate to determine your starting system based on your crude material's behavior.
Figure 1: Solvent Selection Logic Gate. Determine the optimal binary system based on initial solubility and impurity profile.
PART 2: Troubleshooting & Optimization (Q&A)
ISSUE 1: The "Oiling Out" Phenomenon
User Question: "I cooled my solution, but instead of crystals, a sticky yellow oil separated at the bottom. How do I fix this?"
Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the solution is reached at a temperature above the melting point of the solvated solid. The system finds it energetically more favorable to form a solute-rich liquid phase (oil) than a crystalline lattice.[1]
The Protocol (Rescue & Prevention):
-
Re-dissolution: Re-heat the mixture until the oil dissolves completely into a clear solution.
-
The "Cloud Point" Calibration:
-
Add the anti-solvent (e.g., Ether or Acetone) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.
-
Immediately add 1-2 drops of the good solvent (Ethanol/Methanol) to clear it.
-
-
Seeding (Critical Step):
-
Cool the clear solution slightly (approx. 5-10°C below boiling).
-
Add seed crystals (pure product). If you lack seeds, scratch the glass wall with a rod to induce nucleation.
-
-
Controlled Cooling:
-
Do not put the flask in ice immediately.
-
Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature over 2-3 hours.
-
Why? Slow cooling prevents the solution from re-entering the "oiling out" zone (spinodal decomposition region).
-
ISSUE 2: Inorganic Contamination
User Question: "My yield is >100%, and the NMR shows broad peaks. Is it salt?"
Technical Diagnosis: Synthesis of oxazinane derivatives often involves neutralization steps that generate inorganic salts (NaCl, KCl, NH₄Cl). These are insoluble in organic solvents but can be trapped in the crystal lattice if water is present.
The Protocol (Purification):
| Parameter | Specification |
| Solvent | Dry Ethanol or Methanol (Anhydrous) |
| Temperature | Reflux (Boiling) |
| Action | Hot Filtration |
Procedure:
-
Suspend the crude solid in dry Ethanol (10 mL/g).
-
Heat to reflux. The organic product will dissolve; inorganic salts will remain as a fine white suspension.
-
Filter while hot through a sintered glass funnel or Celite pad.
-
Concentrate the filtrate and proceed with recrystallization (System A).
ISSUE 3: Color Removal
User Question: "The product is off-white/yellow. Can I use charcoal?"
Technical Diagnosis: Oxidation byproducts or polymerized acrylate residues often cause yellowing.
The Protocol:
-
Dissolve crude in the minimum amount of hot Methanol.
-
Add Activated Charcoal (5-10 wt%) .
-
Stir at reflux for 15 minutes.
-
Hot Filter through Celite to remove charcoal.
-
Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.
-
PART 3: Master Protocol (Step-by-Step)
Objective: Isolate high-purity (>98%) 3-(1,2-Oxazinan-2-yl)propanoic acid HCl.
Materials:
-
Solvent A: Methanol (HPLC Grade)
-
Solvent B: Acetone or Diethyl Ether (Anti-solvent)
-
Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, vacuum filtration setup.
Workflow Visualization:
Figure 2: Optimized Recrystallization Workflow.
Detailed Steps:
-
Dissolution: Place 1.0 g of crude solid in a flask. Add hot Methanol dropwise with stirring until fully dissolved. (Target conc: ~100-150 mg/mL).
-
Anti-Solvent Addition: While keeping the solution hot (near boiling), slowly add Acetone (or Ether) down the side of the flask.
-
Stop point: When the solution turns slightly cloudy and does not clear instantly.
-
Correction: Add 1-2 drops of Methanol to restore clarity.
-
-
Crystallization: Remove from heat. Cover the flask. Allow to stand undisturbed at room temperature for 2 hours.
-
Observation: White needles or prisms should form.
-
-
Yield Maximization: Once at room temperature, place the flask in a fridge (4°C) for 1 hour.
-
Filtration: Filter the crystals under vacuum.
-
Wash: Wash the filter cake with cold Acetone/Ether (do not use Methanol for washing as it will redissolve the product).
-
Drying: Dry in a vacuum oven at 40°C. Note: HCl salts can be hygroscopic; store in a desiccator.
PART 4: Critical Data & Specifications
| Parameter | Value/Recommendation | Context |
| Melting Point | ~150–155°C (Decomp) | If MP is <140°C, product is wet or impure. |
| Solubility (Water) | Very High | Avoid water for recrystallization (yield loss).[6] |
| Solubility (EtOH) | Moderate (Hot) | Ideal for primary solvent. |
| Solubility (Ether) | Insoluble | Ideal anti-solvent. |
| Hygroscopicity | High | Rapid filtration required; minimize air exposure. |
References
-
Sigma-Aldrich. 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride Product Properties. (Accessed 2024). Link[7]
-
BenchChem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (2025).[4][8] Link
-
Organic Syntheses. Preparation of Hydroxylamine Hydrochloride (General Recrystallization Techniques). Coll. Vol. 1, p. 318. Link
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.Link
-
ResearchGate. Purification of organic hydrochloride salts (Community Discussion).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Resolving Hygroscopic Issues with Oxazinane Acid Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on managing the hygroscopic challenges often encountered with oxazinane acid salts. Here, you will find practical troubleshooting advice and frequently asked questions to support your experimental success.
Introduction: The Challenge of Hygroscopicity in Oxazinane Acid Salts
Oxazinane derivatives are a class of heterocyclic compounds with significant therapeutic potential.[1] However, their salt forms, which are often necessary to improve solubility and bioavailability, can exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere.[2][3] This moisture uptake can lead to a cascade of undesirable physical and chemical changes, including deliquescence, altered crystal structure, and chemical degradation, ultimately compromising the stability and efficacy of the active pharmaceutical ingredient (API).[4][5] The stability of the oxazine ring itself can be influenced by environmental factors such as the presence of water, which can lead to hydrolysis.[6]
This guide provides a structured approach to identifying, characterizing, and mitigating hygroscopicity issues associated with oxazinane acid salts.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your research and provides actionable solutions.
Issue 1: My oxazinane acid salt powder is clumping and becoming difficult to handle.
Potential Cause: This is a classic sign of moisture absorption.[7] The powder particles are adsorbing water from the air, leading to the formation of liquid bridges between particles and causing them to stick together.[7] This can significantly impact powder flow and processing.[2]
Troubleshooting Steps:
-
Assess the Environment: Immediately measure the relative humidity (RH) of your laboratory or storage area. Uncontrolled humidity is a primary contributor to this issue.[8]
-
Immediate Mitigation:
-
Transfer the material to a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
If possible, handle the material in a glove box with a controlled, low-humidity environment.
-
-
Characterize the Hygroscopicity:
-
Objective: Determine the critical relative humidity (CRH) of your salt. The CRH is the RH above which the material will absorb significant amounts of moisture.
-
Protocol: Perform Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of controlled RH levels.[3]
-
-
Long-Term Solution:
-
Storage: Store the material in a tightly sealed container with a desiccant. For highly sensitive materials, consider specialized packaging like aluminum pouches.[9]
-
Environmental Control: If you frequently work with hygroscopic materials, investing in a humidity-controlled glove box or a dedicated low-humidity room is advisable.
-
Issue 2: I'm observing changes in the physical form of my crystalline oxazinane salt over time.
Potential Cause: Moisture uptake can induce a change in the crystal form (polymorphism) or lead to the formation of a hydrate, a crystalline form that includes water in its structure.[4] Amorphous forms may also convert back to a crystalline state.[10]
Troubleshooting Steps:
-
Initial Characterization:
-
Technique: Use X-Ray Powder Diffraction (XRPD) to analyze the crystal structure of the initial and the altered material.
-
Interpretation: A change in the diffraction pattern indicates a polymorphic transformation or hydrate formation.
-
-
Thermal Analysis:
-
Technique: Employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Interpretation: DSC can detect phase transitions, while TGA can quantify the amount of water lost upon heating, confirming the presence of a hydrate.[]
-
-
Strategic Approach: Salt Screening
-
Rationale: Different salt forms of the same API can have vastly different hygroscopic properties.[12][13] A systematic salt screening can identify a more stable, less hygroscopic alternative.[14]
-
Workflow:
-
Identify a range of pharmaceutically acceptable counter-ions.
-
Synthesize small quantities of various salt forms.
-
Characterize each salt for its hygroscopicity (DVS), crystallinity (XRPD), and thermal properties (DSC/TGA).[13]
-
-
Issue 3: My oxazinane acid salt is showing signs of chemical degradation in stability studies.
Potential Cause: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis of the oxazinane ring or other susceptible functional groups.[4][6]
Troubleshooting Steps:
-
Confirm Degradation:
-
Technique: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the parent compound and any degradation products.
-
-
Investigate the Role of Moisture:
-
Protocol: Conduct a stressed stability study according to ICH guidelines.[15][16][17] Expose your salt to various conditions of elevated temperature and humidity.
-
Analysis: Correlate the rate of degradation with the level of humidity. This will confirm if moisture is the primary driver of instability.
-
-
Mitigation Strategies:
-
Formulation Approaches:
-
Co-crystals: Consider forming a co-crystal with a suitable co-former. Co-crystals are crystalline structures containing the API and a neutral guest molecule, which can significantly reduce hygroscopicity and improve stability.[5][18][19] The co-crystallization approach can sometimes be more suitable than changing the salt form, which might negatively impact solubility.[5][20]
-
Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix can create a stable amorphous form.[21] Selecting a polymer with low hygroscopicity is crucial to prevent moisture-induced phase separation.[10][22]
-
Excipient Selection: If formulating a solid dosage form, choose excipients with low hygroscopicity, such as mannitol or anhydrous calcium phosphate.[23][24] Some excipients can also act as moisture scavengers.[25][26]
-
-
Packaging: Utilize high-barrier packaging, such as alu-alu blisters or bottles with desiccants, to protect the final product from moisture.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for oxazinane acid salts?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For oxazinane acid salts, this is a significant concern because moisture uptake can lead to physical changes like clumping, caking, and altered flow properties, as well as chemical degradation, which can reduce the shelf-life and therapeutic efficacy of the drug.[2][4] The stability of the oxazinane ring itself can be compromised by hydrolysis in the presence of water.[6]
Q2: How can I quickly assess if my new oxazinane salt is hygroscopic?
A2: A simple initial test is to place a small, weighed amount of the salt in a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific RH) and monitor for weight gain over a set period.[][27] Visible changes like clumping or deliquescence (dissolving in the absorbed water) are also strong indicators.[] For a quantitative and more definitive assessment, Dynamic Vapor Sorption (DVS) is the recommended technique.[3]
Q3: What are the main analytical techniques for characterizing hygroscopicity?
A3: The primary techniques include:
-
Dynamic Vapor Sorption (DVS): Measures mass change as a function of relative humidity.[3]
-
Gravimetric Sorption Analysis (GSA): A general term for methods that measure weight change due to moisture sorption.[28]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of water in a sample by measuring mass loss upon heating.[]
-
Karl Fischer Titration: A classic chemical method to determine the water content of a sample.[]
-
X-Ray Powder Diffraction (XRPD): Used to identify changes in the crystal structure due to hydration or polymorphic transitions.[13]
Q4: Can changing the counter-ion of my oxazinane acid salt solve hygroscopicity issues?
A4: Yes, this is a very effective strategy. Different counter-ions can significantly alter the crystal lattice energy and the interaction of the salt with water molecules, leading to different hygroscopic profiles.[14] A systematic salt screening process is often employed in early drug development to select a salt form with an optimal balance of properties, including low hygroscopicity, good solubility, and stability.[12][13]
Q5: What is the difference between absorption and adsorption of moisture?
A5: Adsorption is the accumulation of water molecules on the surface of the material. Absorption is when water molecules penetrate the bulk structure of the material.[2] Both processes contribute to the overall hygroscopic behavior of a substance.
Q6: Are there regulatory guidelines I should be aware of concerning hygroscopicity?
A6: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have guidelines for stability testing of new drug substances and products (e.g., ICH Q1A(R2)).[15][16][17][29] These guidelines require an assessment of how a drug substance behaves under various environmental conditions, including humidity, and this data is a critical part of any regulatory submission.[30]
Visualizations and Data
Table 1: Example Hygroscopicity Classification
| Classification | Weight Gain at 80% RH / 25°C | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | 0.2% to < 2% | Minor moisture uptake. |
| Hygroscopic | 2% to < 15% | Significant moisture uptake. |
| Very hygroscopic | ≥ 15% | Substantial moisture uptake. |
| Deliquescent | Sufficient to form a liquid | Absorbs enough water to dissolve. |
This classification is based on general pharmaceutical industry practice and provides a useful framework for risk assessment.
Diagram 1: Troubleshooting Workflow for Hygroscopic Issues
Caption: A decision-making workflow for troubleshooting hygroscopicity.
Diagram 2: Salt Screening and Selection Process
Caption: A tiered approach to salt screening for optimal salt selection.
References
-
Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved from [Link]
-
Salt Screening. Charles River. Retrieved from [Link]
-
Salt Screening. (2021, February 14). Improved Pharma. Retrieved from [Link]
-
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Retrieved from [Link]
-
Effect of polymer hygroscopicity on the phase behavior of amorphous solid dispersions in the presence of moisture. (2010, April 5). PubMed. Retrieved from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon. Retrieved from [Link]
-
New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. (2024, October 24). MDPI. Retrieved from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]
-
ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. Retrieved from [Link]
-
Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. (2009, December 29). ACS Publications. Retrieved from [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved from [Link]
-
ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. SlideShare. Retrieved from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). PMC. Retrieved from [Link]
-
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024, April 22). ACS Publications. Retrieved from [Link]
-
Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Retrieved from [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Wiley Online Library. Retrieved from [Link]
-
What are the best tablet excipients to be used for moisture & heat sensitive APIs? (2016, May 8). ResearchGate. Retrieved from [Link]
-
Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. (1992, July). PubMed. Retrieved from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. Retrieved from [Link]
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MDPI. Retrieved from [Link]
-
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011, January 1). American Pharmaceutical Review. Retrieved from [Link]
-
How to Achieve Moisture Control in Nutraceutical Tablets. (2025, September 25). Grace. Retrieved from [Link]
-
A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3). Atmospheric Measurement Techniques. Retrieved from [Link]
-
A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Eye on Excipients: How Moisture Content Affects Excipient Behavior. (2018, September 14). Tablets & Capsules. Retrieved from [Link]
-
Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. (2021, January 11). RSC Publishing. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate. Retrieved from [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights. Retrieved from [Link]
-
Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review. Retrieved from [Link]
-
Preparation and Characterization of New Rings of Oxazine Derivatives and Studying Their Biological and Laser Effectiveness and Molecular Docking. (2024, July 5). ResearchGate. Retrieved from [Link]
-
Oxazine – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]
-
Synthetic approach for the synthesis of 1,3‐oxazinane rings 81 and alkyl phosphonates 82. ResearchGate. Retrieved from [Link]
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Removing unreacted acrylate from oxazinane Michael addition products
Topic: Removing Unreacted Acrylate from Oxazinane Michael Addition Products Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
From: Dr. Aris Thorne, Senior Application Scientist Subject: Protocols for the removal of excess Michael acceptors (acrylates) from heterocyclic amine adducts.
Executive Summary
The Michael addition of oxazinanes (1,3-oxazinanes) to acrylates is a fundamental pathway for generating N-functionalized heterocycles, often serving as precursors for peptidomimetics and chiral auxiliaries.[1] However, the reaction frequently requires an excess of acrylate to drive kinetic completion, leaving residual electrophiles that are cytotoxic, polymerizable, and difficult to separate via standard chromatography due to "streaking" or co-elution.[1]
This guide moves beyond basic textbook workups, offering a tiered purification strategy ranging from physical separation to chemoselective scavenging.[1]
The Purification Decision Matrix
Before selecting a protocol, analyze the physicochemical properties of your specific acrylate and product.
Figure 1: Decision tree for selecting the optimal purification strategy based on acrylate volatility and reaction scale.
Detailed Protocols
Method A: High Vacuum / Kugelrohr Distillation
Best for: Volatile acrylates (Methyl acrylate, Ethyl acrylate) and thermally stable oxazinane products.[1] Mechanism: Physical separation based on vapor pressure differentials.
Protocol:
-
Stabilization: Add 0.1 wt% BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) to the reaction mixture before heating. This prevents the acrylate from polymerizing into a "gummy" residue that traps your product [1].
-
Setup: Transfer the crude mixture to a Kugelrohr bulb or a round-bottom flask connected to a high-vacuum manifold (< 1 mbar).
-
Execution:
-
Validation: Run 1H NMR. Focus on the vinyl region (δ 5.8–6.4 ppm). If peaks persist, proceed to Method B.
Method B: Solid-Phase Thiol Scavenging (The "Smart" Workup)
Best for: High-value intermediates, non-volatile acrylates, and parallel synthesis libraries.[1] Mechanism: A polymer-supported nucleophile (Thiol) selectively reacts with the excess electrophile (Acrylate) via a Michael addition. The resin is then filtered off, leaving pure product.[1]
Materials:
-
Silica-supported Thiol (Si-Thiol) or Polystyrene-Thiol.
-
Loading capacity: Typically 1.0–1.5 mmol/g.
Protocol:
-
Stoichiometry: Calculate the theoretical excess of acrylate. Use 3–4 equivalents of scavenger resin relative to the residual acrylate.
-
Incubation:
-
Dilute crude reaction in DCM or EtOAc (approx. 0.1 M).
-
Agitate (do not stir with a magnetic bar, as it grinds the resin) at room temperature for 4–12 hours.[1]
-
Optional: Add a catalytic amount of TEA (Triethylamine) to accelerate the thiol-Michael addition if the reaction is sluggish [2].
-
-
Filtration: Pass the mixture through a fritted cartridge or Celite pad.
-
Wash: Rinse the resin cake with solvent to recover entrained product.
-
Result: The filtrate contains the oxazinane product; the acrylate is covalently bound to the solid waste.
Method C: Liquid-Phase Quenching
Best for: Large-scale reactions where resins are too expensive. Mechanism: Converts the lipophilic acrylate into a highly polar or water-soluble species that can be washed away.
Protocol:
-
Quench: Add excess glycine (water-soluble) or N,N-dimethylethylenediamine (creates a basic amine tail) to the reaction mixture.
-
Reaction: Stir for 2 hours at room temperature. The amine performs a Michael addition on the unreacted acrylate.
-
Workup:
-
If Glycine was used: The adduct is an acid. Perform a basic aqueous wash (NaHCO3). The acrylate-glycine adduct will partition into the aqueous phase.
-
If Diamine was used: The adduct is highly basic. Perform an acidic wash (1M HCl) only if your oxazinane product is acid-stable. If your product is basic (likely), this method requires careful pH control (extraction at pH ~5-6) or reverse-phase chromatography.[1]
-
Data & Comparison
| Feature | High Vacuum | Thiol Scavenging Resin | Chemical Quench | Chromatography |
| Selectivity | Low (Boiling point dependent) | High (Chemoselective) | Medium | Medium |
| Yield Loss | Low | < 5% (Entrainment) | Variable (Extraction) | 10–20% |
| Throughput | High | High (Parallel friendly) | Medium | Low |
| Cost | Low | High | Low | Medium |
| Green Score | High (Solvent-free) | Medium (Solid waste) | Medium | Low (High solvent use) |
Troubleshooting & FAQs
Q1: My acrylate polymerized during the reaction/workup. How do I remove the polymer? A: This is a common failure mode. Polyacrylates are often insoluble in ether or hexanes.
-
Solution: Dissolve your crude oxazinane product in a minimal amount of DCM, then slowly pour it into cold diethyl ether or hexanes with vigorous stirring.[1] The polyacrylate usually precipitates out as a white gum/solid, while the oxazinane product remains in solution. Filter and concentrate.
-
Prevention: Always ensure your reaction solvent is deoxygenated (oxygen can sometimes promote radical pathways or inhibit inhibitors) and consider adding additional MEHQ if the reaction runs >24 hours [3].
Q2: Can I use a basic wash to hydrolyze the excess acrylate? A: Proceed with caution. While acrylates hydrolyze to acrylic acid (water-soluble), oxazinanes are cyclic aminals/hemiaminals. Strong bases (NaOH) or acids can ring-open the oxazinane or cause retro-Michael addition [4].
-
Test: Take a small aliquot (10 mg), expose it to the intended wash conditions for 1 hour, and check NMR. If the ring signals (O-CH2-N) disappear, do not use aqueous hydrolysis.
Q3: The thiol resin is not removing the acrylate after 12 hours. A: The Michael addition of thiol to acrylate can be slow without a base catalyst.
-
Fix: Add 5–10 mol% of DBU or Triethylamine to the resin slurry. The base deprotonates the thiol, making it a much stronger nucleophile (thiolate), drastically increasing the scavenging rate [5].
Q4: My product and the acrylate have identical Rf values on TLC. A: This is typical for lipophilic acrylates (e.g., t-butyl acrylate).
-
Fix: Do not rely on silica chromatography. Use Method B (Scavenging) or Method C (Quenching) . By chemically modifying the acrylate into a different species (e.g., the thiol adduct), you significantly shift its polarity, making subsequent separation trivial.[1]
References
-
ChemicalBook. (2021). The Toxicity and Hazard of Ethyl acrylate. Link
-
RSC Advances. (2024). Directing Network Degradability Using Wavelength-Selective Thiol-Acrylate Photopolymerization. Link
-
Chemistry Stack Exchange. (2023).[5][8] Should I remove inhibitor from methyl acrylate?Link
-
MDPI. (2023).[8] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Link
-
LSU Scholarly Repository. (2017). Thiol-Acrylate Polymerization Kinetics and Applications in Microfluidics. Link
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- 8. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-(1,2-Oxazinan-2-yl)propanoic acid: A Comparative Analysis of 1H NMR Spectroscopy
This guide provides an in-depth analysis of the structural characterization of 3-(1,2-Oxazinan-2-yl)propanoic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. Our focus is a detailed predictive analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparison with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural verification for their work.
Introduction: The Imperative for Unambiguous Structural Verification
3-(1,2-Oxazinan-2-yl)propanoic acid incorporates a saturated six-membered 1,2-oxazinane ring linked via a nitrogen-carbon bond to a propanoic acid chain. The precise arrangement and connectivity of atoms are critical to its chemical properties and potential biological activity. While various analytical methods can provide structural information, 1H NMR spectroscopy remains the gold standard for providing a detailed atomic-level map of hydrogen environments within a molecule in solution. Its ability to reveal proton count, electronic environment, and through-bond connectivity makes it an indispensable tool for confirming synthesis and ensuring purity.
This guide will first construct a theoretical 1H NMR profile of the target molecule, explaining the rationale behind the predicted chemical shifts and coupling patterns. We will then compare the utility of 1H NMR with other common analytical methods, providing a holistic perspective on a comprehensive characterization strategy.
Deconstruction of the 1H NMR Spectrum: A Predictive Analysis
The structure of 3-(1,2-Oxazinan-2-yl)propanoic acid presents several distinct proton environments. A thorough analysis requires breaking the molecule down into its constituent spin systems: the propanoic acid chain and the 1,2-oxazinane ring.
Molecular Structure and Proton Labeling
To facilitate discussion, the chemically non-equivalent protons are labeled as follows.
Caption: Labeled structure of 3-(1,2-Oxazinan-2-yl)propanoic acid.
Predicted 1H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton environment. The rationale for these predictions is detailed below.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H_g (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.[1][2] |
| H_f (-N-CH₂-C) | 3.8 - 4.2 | Triplet (t) | 2H | Protons on carbon adjacent to both nitrogen and oxygen (in the N-O bond) are significantly deshielded.[3][4] |
| H_c (-O-CH₂-C) | 3.6 - 4.0 | Triplet (t) | 2H | Protons on carbon adjacent to the highly electronegative oxygen atom are deshielded.[4][5] |
| H_a (-N-CH₂-C) | 3.0 - 3.4 | Triplet (t) | 2H | Protons on carbon alpha to the ring nitrogen are deshielded due to nitrogen's electronegativity.[3][5] |
| H_b (-C-CH₂-COO) | 2.5 - 2.9 | Triplet (t) | 2H | Protons on carbon alpha to the carbonyl group are deshielded by the carbonyl's magnetic anisotropy.[1][6] |
| H_d, H_e (ring) | 1.6 - 2.2 | Multiplet (m) | 4H | Aliphatic protons on the oxazinane ring, experiencing moderate shielding. Complex splitting is expected due to coupling with adjacent non-equivalent methylene groups.[5] |
Causality Behind Spectral Predictions
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent carbons and hydrogens, a phenomenon known as deshielding.[3][4] This reduced electron density means a lower external magnetic field is required to bring the proton into resonance, resulting in a downfield shift (higher ppm value). The carboxylic acid proton (H_g) is the most deshielded due to its acidic nature and proximity to two oxygen atoms. Protons on carbons directly attached to the ring's heteroatoms (H_c, H_f) are also significantly shifted downfield. Protons alpha to the carbonyl group (H_b) are deshielded due to the magnetic anisotropy of the C=O bond.[1][6] The remaining aliphatic protons (H_d, H_e) reside in the more shielded upfield region of the spectrum.[5]
-
Integration: The area under each NMR signal is directly proportional to the number of protons it represents. For 3-(1,2-Oxazinan-2-yl)propanoic acid, we expect five distinct signals with integration ratios corresponding to 1H (H_g), 2H (H_f), 2H (H_c), 2H (H_a), 2H (H_b), and 4H (H_d, H_e), assuming H_d and H_e overlap.
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines, described by the n+1 rule for simple cases. For example, the protons at H_b are adjacent to the two protons at H_a. Therefore, the H_b signal should be split into a triplet (n=2, so 2+1=3 lines). Similarly, the H_a signal is split into a triplet by the H_b protons. The ring protons (H_c, H_d, H_e, H_f) will likely exhibit more complex splitting patterns (multiplets) due to coupling with multiple, chemically distinct neighbors and potential conformational rigidity in the ring.
Comparison with Alternative Analytical Techniques
While 1H NMR is paramount, a multi-faceted approach to structural confirmation is best practice. The following table compares 1H NMR with other key analytical techniques for characterizing this molecule.
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR | Precise H environments, connectivity (via coupling), stereochemistry, relative quantitation. | Highly detailed structural information, non-destructive. | Requires soluble sample, relatively lower sensitivity than MS. |
| 13C NMR | Number and electronic environment of unique carbon atoms.[7] | Complements 1H NMR, confirms carbon backbone. | Lower sensitivity than 1H NMR, longer acquisition times.[7] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Res MS), fragmentation patterns. | Extremely high sensitivity, provides molecular formula. | Provides little information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-N, C-O).[8] | Fast, simple, good for identifying key functional groups. | Provides a molecular "fingerprint" but not a detailed structural map. |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The trustworthiness of any spectral data hinges on a robust and well-documented experimental protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(1,2-Oxazinan-2-yl)propanoic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent alternatives. The choice of solvent can slightly alter chemical shifts.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[1][7]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 8-16 scans for a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the values to obtain the proton ratios.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.
-
Workflow for NMR Analysis
Caption: Standard workflow for structural elucidation via 1H NMR.
Conclusion
The structural elucidation of 3-(1,2-Oxazinan-2-yl)propanoic acid is most effectively achieved through 1H NMR spectroscopy. A predictive analysis based on fundamental principles of chemical shift, integration, and spin-spin coupling allows for the construction of a theoretical spectrum that can be confidently matched against experimental data. While complementary techniques like 13C NMR, MS, and IR spectroscopy provide valuable confirmatory information, 1H NMR offers an unparalleled level of detail regarding the specific arrangement and environment of protons. Following a rigorous experimental protocol is essential to generate high-quality, trustworthy data, forming the bedrock of sound scientific research and development.
References
-
Brown, D. (n.d.). 1H proton NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
Iriepa, I., et al. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. ResearchGate. [Link]
-
Liu, K., et al. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKAT USA. [Link]
-
NP-MRD. (2005, November 16). Showing NP-Card for Propionic acid (NP0000898). [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Doc Brown. (n.d.). 13C nmr spectrum of propanoic acid. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,2-Oxazinane Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. The 1,2-oxazinane scaffold, a six-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is an emerging pharmacophore with significant potential in medicinal chemistry.[1][2] Mass spectrometry stands as a cornerstone technique for the structural elucidation of such molecules, and a comprehensive understanding of their fragmentation patterns is crucial for confident identification and characterization.[3][4]
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1,2-oxazinane derivatives. In the absence of extensive dedicated literature on this specific scaffold, this document synthesizes established principles of mass spectrometry, draws parallels from related heterocyclic systems, and presents a logical, predictive framework for interpreting their mass spectra.
The 1,2-Oxazinane Core: A Gateway to Bioactivity
The 1,2-oxazinane ring system is a key structural motif in a variety of biologically active molecules. Its unique arrangement of heteroatoms imparts specific conformational preferences and electronic properties that are attractive for drug design.[5][6] From antibacterial agents to compounds targeting neurodegenerative diseases, the versatility of the 1,2-oxazinane scaffold continues to capture the attention of medicinal chemists.[1][2]
Deciphering the Fragmentation Code: General Principles
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds, the stability of the resulting fragment ions and neutral losses, and the influence of functional groups.[7] For 1,2-oxazinane derivatives, the key fragmentation drivers will be the inherent instability of the N-O bond, the propensity for ring-opening reactions, and the directing effects of substituents.
Under common ionization techniques like Electrospray Ionization (ESI), which is a soft ionization method, we primarily observe the protonated molecule [M+H]+.[8] Subsequent fragmentation, typically induced by collision-induced dissociation (CID), provides the structural fingerprint of the molecule.[7][9]
Predicted Fragmentation Pathways of the Unsubstituted 1,2-Oxazinane Ring
Based on fundamental principles of mass spectrometry and observations from related heterocyclic systems, we can predict the primary fragmentation pathways for the protonated 1,2-oxazinane core. The initial protonation site is likely to be the nitrogen atom due to its higher basicity compared to the oxygen atom.[10][11]
A primary and highly probable fragmentation pathway involves the cleavage of the weak N-O bond, which is a common fragmentation initiation site in N-O containing heterocycles.[5][12] This can be followed by a series of ring-opening and rearrangement reactions.
A plausible fragmentation cascade for the protonated 1,2-oxazinane ring is proposed as follows:
-
N-O Bond Cleavage: The fragmentation is initiated by the homolytic or heterolytic cleavage of the N-O bond, leading to a distonic radical cation or a ring-opened cation.
-
Ring Opening and Elimination of Small Molecules: Following the initial N-O bond scission, the six-membered ring can readily open. This open-chain intermediate can then undergo further fragmentation through the loss of stable neutral molecules such as ethene (C2H4), formaldehyde (CH2O), or water (H2O).
-
Retro-Diels-Alder (RDA) Reaction: Although less common for saturated rings, a retro-Diels-Alder type fragmentation could be considered, especially in substituted analogs, leading to the expulsion of a neutral diene.[13]
Diagram of Predicted Fragmentation Pathways for Protonated 1,2-Oxazinane
Caption: Predicted fragmentation cascade for the protonated 1,2-oxazinane core.
The Influence of Substituents on Fragmentation Patterns
Substituents on the 1,2-oxazinane ring will significantly influence the fragmentation pathways. The nature and position of these substituents can either stabilize or destabilize certain fragment ions, thus directing the fragmentation to specific routes.[14]
| Substituent Type | Position | Predicted Effect on Fragmentation | Plausible Fragment Ions |
| Alkyl Groups | N- or C-substituted | Will likely promote alpha-cleavage adjacent to the heteroatoms. The size of the alkyl group will influence the mass of the neutral loss. | Loss of alkyl radicals or alkenes. |
| Aryl Groups | N- or C-substituted | Can stabilize the fragment ions through resonance. May lead to characteristic cleavages within the aryl ring itself. | Ions corresponding to the substituted benzene ring (e.g., m/z 77 for phenyl). |
| Acyl Groups | N-substituted | Prone to cleavage of the amide bond, leading to the loss of the acyl group as a ketene or a radical. | A dominant ion corresponding to the protonated 1,2-oxazinane ring. |
| Hydroxyl Groups | C-substituted | Can readily undergo dehydration (loss of H2O). The position will influence subsequent ring fragmentation. | [M+H-18]+ |
Comparison of Ionization and Fragmentation Techniques
The choice of ionization and fragmentation techniques can significantly impact the resulting mass spectrum.
| Technique | Principle | Advantages for 1,2-Oxazinane Analysis | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization creating protonated or deprotonated molecules in solution.[8] | Ideal for polar and thermally labile 1,2-oxazinane derivatives. Produces a strong molecular ion peak. | May require specific solvent conditions. Can form adducts. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of the analyte by gas-phase ion-molecule reactions. | Suitable for less polar derivatives. Less susceptible to matrix effects than ESI. | Can sometimes induce in-source fragmentation.[15] |
| Collision-Induced Dissociation (CID) | Fragmentation of ions through collisions with an inert gas.[9] | A robust and widely used technique that provides reproducible fragmentation patterns. | May not be sufficient to fragment very stable ions. |
| Higher-Energy C-trap Dissociation (HCD) | A beam-type CID technique that provides richer fragmentation spectra.[7] | Can generate more informative fragment ions, aiding in detailed structural elucidation. | May lead to excessive fragmentation, complicating spectral interpretation. |
Experimental Workflow for Fragmentation Analysis
Caption: A typical experimental workflow for analyzing the fragmentation of 1,2-oxazinane derivatives.
Experimental Protocol: Acquiring High-Quality MS/MS Data
Objective: To obtain a detailed fragmentation spectrum of a novel 1,2-oxazinane derivative.
Materials:
-
1,2-Oxazinane derivative of interest
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (for positive ion mode)
-
A high-resolution mass spectrometer equipped with an ESI source and CID capabilities (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the 1,2-oxazinane derivative in a suitable solvent mixture, typically 50:50 methanol:water with 0.1% formic acid.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and optimal signal for the compound of interest.
-
-
MS1 Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire a full scan MS1 spectrum to identify the protonated molecular ion [M+H]+.
-
MS/MS Data Acquisition:
-
Set up a product ion scan experiment.
-
In the precursor ion selection, enter the m/z value of the [M+H]+ ion identified in the MS1 scan.
-
Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the energy-dependence of the fragmentation. This can provide additional insight into the fragmentation pathways.
-
Acquire the MS/MS spectrum.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the major fragment ions.
-
Utilize the high-resolution data to determine the elemental composition of the fragment ions.
-
Propose fragmentation pathways that are consistent with the observed losses and the structure of the parent molecule.
-
Conclusion
While the dedicated body of literature on the mass spectrometry fragmentation of 1,2-oxazinane derivatives is still developing, a predictive understanding of their behavior can be achieved by applying fundamental principles of mass spectrometry and drawing analogies from related heterocyclic systems. The key to deciphering their fragmentation patterns lies in recognizing the lability of the N-O bond and the directing influence of substituents. As more research into this promising class of compounds is conducted, a more detailed and experimentally validated library of fragmentation patterns will undoubtedly emerge, further empowering researchers in the rapid and confident structural elucidation of novel 1,2-oxazinane derivatives.
References
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Ionization and fragmentation of the six-membered heterocycles containing oxygen – Comparative studies of electron and photon impact on the 3,4-dihydro-2H-pyran molecules. (n.d.). IAEA International Nuclear Information System. Retrieved February 26, 2026, from [Link]
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Gaspar, E. M. M., & Rodrigues, J. A. R. (2002). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 13(3), 333-340. [Link]
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Caret, W., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(20), 2325-2333. [Link]
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Rusling, J. F. (n.d.). Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group. Retrieved February 26, 2026, from [Link]
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Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
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Galli, U., et al. (2019). 1,2-Oxazines and Their Benzo Derivatives. ResearchGate. [Link]
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Salundri, B., et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3433. [Link]
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Ostrowska, K., et al. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. Molecules, 28(11), 4531. [Link]
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Jain, D., & Basniwal, P. K. (2013). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 2(4), 1-13. [Link]
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Kappe, C. O., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2334-2342. [Link]
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De la Cruz, M., et al. (2013). Collision-induced dissociation study of poly(2-ethyl-2-oxazoline) using survival yields and breakdown curves. Journal of Mass Spectrometry, 48(1), 16-23. [Link]
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StudySmarter. (2023). Six Membered Ring: Formation, Definition & Techniques. Retrieved February 26, 2026, from [Link]
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Caret, W., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. [Link]
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Der Pharma Chemica. (n.d.). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Retrieved February 26, 2026, from [Link]
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Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405. [Link]
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Kareem, A. (2023). Six-Membered Heteroaromatic Rings. University of Babylon. [Link]
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Marshall, A. G., & Rodgers, R. P. (n.d.). Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS). BIOS. [Link]
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University of Southampton. (n.d.). Approaches towards rapid drug metabolite identification using ion trap mass spectrometry. Retrieved February 26, 2026, from [Link]
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Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]
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GC/MS-LC/MS multi-residue method. (2019). University of Guelph. [Link]
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Wang, J., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6296. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 26, 2026, from [Link]
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Kass, S. R., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. [Link]
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Grey, A. C., et al. (2010). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. Journal of Chemical Biology, 3(1-2), 17-33. [Link]
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YouTube. (2010). Six-Membered Heteroaromatics as C-Nucleophiles. Retrieved February 26, 2026, from [Link]
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Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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ResearchGate. (n.d.). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved February 26, 2026, from [Link]
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Vrije Universiteit Amsterdam. (2023). Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers. Retrieved February 26, 2026, from [Link]
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Pihlaja, K., et al. (1995). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. ResearchGate. [Link]
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Frontiers. (n.d.). Six-Membered Heterocycles: Their Synthesis and Bio Applications. Retrieved February 26, 2026, from [Link]
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Brickner, S. J., et al. (2005). Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. Bioorganic & Medicinal Chemistry Letters, 15(11), 2789-2793. [Link]
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Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Retrieved February 26, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved February 26, 2026, from [Link]
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Ehrhardt, J. D. (1985). Gas chromatographic negative ion mass spectrometric assay of 2-dicyclopropylmethylamino-2-oxazoline (S-3341), a new antihypertensive drug. Biomedical Mass Spectrometry, 12(10), 593-595. [Link]
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Wang, Y., et al. (2021). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 32(9), 2375-2385. [Link]
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ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Bruker. [Link]
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2-Dimensional Gas Chromatography-Mass Spectroscopy. (2022). ResearchGate. [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
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Gas Chromatography - Mass Spectrometry. (n.d.). CSUN. [Link]
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Pinto, D. C. G. A., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(22), 5488. [Link]
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Ishida, Y., et al. (2018). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. The Journal of Physical Chemistry A, 122(31), 6445-6456. [Link]
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Tidwell, J. H., et al. (1995). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 441-448. [Link]
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Spectral Fingerprinting: Infrared Spectroscopy of Oxazinyl Carboxylic Acids vs. Piperazinyl Analogs
Executive Summary
Objective: This guide provides a technical comparison of the infrared (IR) spectral signatures of Oxazinyl Carboxylic Acids (exemplified by Ofloxacin/Levofloxacin) versus their Piperazinyl analogs (exemplified by Ciprofloxacin).
Core Insight: While both scaffolds share the quinolone carboxylic acid core, they are distinguished by the vibrational modes of the saturated heterocycle. The oxazine ring introduces distinct C–O–C ether stretching bands (1050–1250 cm⁻¹) and lacks the N–H stretching characteristic of secondary piperazines, providing a reliable "spectral fingerprint" for structural verification in drug development.
Technical Deep Dive: The Vibrational Chemistry
The identification of oxazinyl carboxylic acids relies on deconvoluting the signals of the conserved carboxylic acid motif from the variable heterocyclic ring.
The Conserved Core (Carboxylic Acid & Quinolone)
Regardless of the fused ring, the core pharmacophore exhibits:
-
O–H Stretching (COOH): A broad, intense envelope between 3300–2500 cm⁻¹ . This broadening is due to strong intermolecular hydrogen bonding (dimer formation).
-
C=O Stretching (COOH): A sharp, diagnostic band typically found at 1715–1725 cm⁻¹ .
-
C=O Stretching (Quinolone Ketone): A conjugated ketone band appearing at lower frequencies, 1615–1630 cm⁻¹ , often merging with aromatic C=C vibrations.
The Differentiator: Oxazine vs. Piperazine
The structural divergence lies in the heteroatom composition of the saturated ring.
-
Oxazine Ring (Ether Linkage): The presence of oxygen creates a C–O–C system. The antisymmetric C–O–C stretch (~1240 cm⁻¹) and symmetric C–O–C stretch (~1050–1090 cm⁻¹) are the primary identifiers.
-
Piperazine Ring (Amine Linkage): In secondary amines (like Ciprofloxacin), the N–H stretch (~3300–3500 cm⁻¹) is a key marker. In N-alkylated derivatives (like Ofloxacin), this is absent, shifting reliance to C–N stretching modes (~1250–1350 cm⁻¹), which are generally weaker than C–O–C bands.
Comparative Analysis: Oxazinyl vs. Piperazinyl Scaffolds
The following table contrasts the spectral performance of Ofloxacin (Oxazinyl) against Ciprofloxacin (Piperazinyl), the industry standards for these pharmacophores.
Table 1: Diagnostic IR Peak Comparison
| Spectral Region | Vibrational Mode | Oxazinyl Scaffold (e.g., Ofloxacin) | Piperazinyl Scaffold (e.g., Ciprofloxacin) | Differentiation Note |
| High Frequency (3600–2500 cm⁻¹) | O–H Stretch (COOH) | 3300–2500 cm⁻¹ (Broad, overlaps C-H) | 3300–2500 cm⁻¹ (Broad) | Indistinguishable; confirms COOH presence. |
| N–H Stretch (Amine) | Absent (Tertiary amine in ring) | ~3300–3400 cm⁻¹ (Distinct shoulder/peak) | Critical Differentiator. Secondary piperazines show N-H; Oxazines do not. | |
| Double Bond (1750–1600 cm⁻¹) | C=O[1] Stretch (COOH) | 1715–1725 cm⁻¹ | 1705–1720 cm⁻¹ | Oxazinyl derivatives often show slightly higher frequency due to ring strain/oxygen electronegativity. |
| C=O Stretch (Ketone) | 1621–1629 cm⁻¹ | 1615–1628 cm⁻¹ | Highly conjugated; position varies with crystal packing. | |
| Fingerprint (1400–1000 cm⁻¹) | C–O–C Stretch (Ether) | ~1055 cm⁻¹ (Sym) ~1219 cm⁻¹ (Asym) | Absent | Primary Differentiator. The 1055 cm⁻¹ band is sharp and distinct in oxazines. |
| C–N Stretch | Overlaps | 1250–1300 cm⁻¹ | Often masked by other bands; less diagnostic than C-O-C. | |
| C–F Stretch | 1000–1100 cm⁻¹ | 1000–1100 cm⁻¹ | Common in fluoroquinolones; overlaps with symmetric C-O-C. |
Decision Logic for Identification
The following diagram illustrates the logical flow for distinguishing these compounds using IR data.
Figure 1: Spectral decision tree for distinguishing Oxazinyl vs. Piperazinyl carboxylic acids.
Experimental Protocol: High-Resolution KBr Analysis
To resolve the subtle C–O–C bands from the C–F and fingerprint noise, a precise KBr pellet protocol is required.
Reagents & Equipment
-
Sample: >98% purity Oxazinyl Carboxylic Acid (dried).
-
Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 4 hours.
-
Equipment: Hydraulic press (10-15 tons), Agate mortar/pestle, FTIR Spectrometer (4 cm⁻¹ resolution).
Step-by-Step Methodology
-
Pre-Drying:
-
Why: Carboxylic acids are hygroscopic. Moisture creates a broad O-H band at 3400 cm⁻¹ that obscures the N-H region (critical for differentiation).
-
Action: Dry sample and KBr powder in a vacuum oven at 60°C for 2 hours prior to mixing.
-
-
Grinding & Mixing (The 1:100 Rule):
-
Weigh 1.5 mg of sample and 150 mg of KBr.
-
Grind in an agate mortar until the mixture is a fine, uniform powder.
-
Caution: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 µm to avoid Christiansen scattering (sloping baseline).
-
-
Pellet Formation:
-
Transfer mixture to a 13mm die.
-
Apply vacuum for 2 minutes to remove trapped air.
-
Press at 10 tons for 1-2 minutes.
-
Check: The pellet must be transparent. A cloudy pellet indicates moisture or coarse particles.
-
-
Acquisition:
-
Scan Range: 4000–400 cm⁻¹.[2]
-
Scans: Minimum 32 (to improve Signal-to-Noise).
-
Background: Fresh KBr blank pellet (crucial for accurate baseline in the fingerprint region).
-
Data Validation Workflow
Figure 2: Validated workflow for FTIR analysis of hygroscopic carboxylic acids.
References
-
Spectroscopy Online. (2020). The C=O[3][4][5] Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Journal of Physical Chemistry A. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers. Retrieved from [Link]
-
ResearchGate. (2021). Infrared spectrum of ofloxacin (adapted from Clarke's analysis of drugs and Poisons). Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). New Validated Diffuse Reflectance Infrared Fourier Transform Spectroscopic Method for the Quantification of Levofloxacin. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Morpholine IR Spectrum.[6][7] Retrieved from [Link]
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Structural Elucidation of 1,2-Oxazinane Isomers: A Comparative NMR Guide
Executive Summary
The 1,2-oxazinane scaffold—a saturated six-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a critical pharmacophore in modern drug discovery, appearing in bioactive alkaloids and synthetic enzyme inhibitors. However, the structural elucidation of its isomers presents a unique challenge due to the dynamic interplay of ring inversion , nitrogen pyramidalization , and substituent stereochemistry .
This guide objectively compares NMR spectroscopic techniques for differentiating 1,2-oxazinane isomers (specifically cis vs. trans diastereomers). Unlike rigid carbocycles, the N–O bond introduces specific electronegativity effects and conformational biases that render standard "cyclohexane rules" insufficient. We present the Integrated Structural Elucidation Protocol (ISEP) , a self-validating workflow that synthesizes scalar coupling analysis, dipolar relaxation (NOE), and heteronuclear shift trends.
Mechanistic Context: The Conformational Landscape
To interpret the NMR data, one must first understand the physical behavior of the scaffold. 1,2-oxazinanes predominantly exist in a chair conformation , similar to cyclohexane, but with two critical deviations:
-
N-Inversion: The nitrogen atom undergoes pyramidal inversion. While the barrier is relatively low (
10–12 kcal/mol), bulky N-substituents or low temperatures can slow this exchange on the NMR timescale. -
The Heteroatom Effect: The adjacent oxygen and nitrogen atoms create a polarized environment.
-
Protons
to Oxygen (H3): Deshielded, typically 3.6 – 4.2 ppm. -
Protons
to Nitrogen (H6): Moderately deshielded, typically 2.6 – 3.2 ppm.
-
Isomer Classes[1][2]
-
Trans-Isomers: Typically adopt a diequatorial conformation (if 3,6-disubstituted) to minimize 1,3-diaxial interactions. This locks the ring, resulting in distinct, sharp NMR signals.
-
Cis-Isomers: Often forced into an axial-equatorial conformation. This introduces ring strain and may induce rapid ring-flipping, leading to signal averaging (broadening) at room temperature.
Comparative Analysis of NMR Methodologies
The following table compares the three primary methodologies for differentiating isomers, ranked by definitive power.
| Feature | Method 1: Scalar Coupling ( | Method 2: Dipolar Coupling (NOESY/ROESY) | Method 3: |
| Primary Utility | Determining relative stereochemistry (axial vs. equatorial). | Verifying spatial proximity (through-space).[1][2] | Identifying steric compression (Gamma-gauche effect). |
| Key Parameter | Karplus Relationship: • | Cross-Peak Intensity: • Strong = < 3.0 Å• Medium = 3.0 - 4.0 Å• Weak/None = > 4.0 Å | Shielding Effect: Axial substituents shield |
| Reliability | High for rigid systems. Medium for flipping rings (values average out). | High for all systems, provided mixing time is optimized. | Medium-High . Best used as confirmation. |
| Limitation | Requires non-overlapping multiplets. Difficult in higher-order spectra. | prone to "spin diffusion" artifacts if mixing time is too long. | Requires accurate referencing; subtle electronic effects can mask steric shifts. |
Integrated Structural Elucidation Protocol (ISEP)
This protocol is designed to be self-validating. Do not rely on a single parameter; use the convergence of
Phase 1: Sample Preparation & 1D Acquisition
Objective: Obtain high-resolution data with minimized exchange broadening.
-
Solvent Selection: Use DMSO-d
or Benzene-d .-
Why? CDCl
often allows rapid N-inversion and H-bonding fluctuations. DMSO stabilizes H-bonds (if NH is present) and increases viscosity, slightly slowing tumbling. Benzene induces Anisotropic Solvation-Induced Shifts (ASIS), often resolving overlapping multiplets.
-
-
Concentration: 10–20 mg in 0.6 mL (approx. 50–100 mM).
-
Temperature: If signals are broad at 298 K, cool to 253 K (-20°C) .
-
Causality: Cooling freezes the conformational equilibrium, allowing you to see distinct signals for the major conformer rather than a weighted average.
-
Phase 2: Scalar Coupling Analysis ( H NMR)
Objective: Assign axial/equatorial orientation of
-
Step 1: Locate H3 (downfield,
3.8 ppm) and H6 (mid-field, 3.0 ppm). -
Step 2: Analyze the multiplet shape.
-
Scenario A (Trans-diequatorial): H3 and H6 are both axial . Look for a td (triplet of doublets) or dd (doublet of doublets) with at least one large coupling (
Hz). This corresponds to the dihedral angle with an adjacent axial proton. -
Scenario B (Cis-axial/equatorial): One proton is axial, the other equatorial. The equatorial proton (e.g., H6) will appear as a narrow multiplet (e.g., dt or q ) with only small couplings (
Hz), as it lacks a partner.
-
Phase 3: Spatial Verification (2D NOESY)
Objective: Confirm "cis" relationships via through-space magnetization transfer.
-
Pulse Sequence: Gradient-enhanced NOESY (e.g., noesyphpr on Bruker).
-
Mixing Time (
): Set to 400–600 ms for small molecules (MW < 500).-
Warning: If the molecule is intermediate in size (MW 600–1000) or viscous, the NOE may cross zero. In this case, use ROESY (mixing time 200–300 ms).
-
-
Critical Correlations to Check:
-
H3
H6: A strong cross-peak indicates a cis-1,3-diaxial relationship (boat/twist) or spatial proximity in a specific envelope conformation. In a standard chair, 1,4-relationship is too distant (>4Å) for strong NOE unless the ring is distorted. -
Substituent
Ring Protons:-
Cis-Verification: Strong NOE between Substituent-at-C3 and H-5(axial) or H-6.
-
Trans-Verification: Absence of NOE between substituents on opposite faces.
-
-
Visualizing the Logic Flow[5]
The following diagram illustrates the decision matrix for assigning cis vs. trans stereochemistry in 3,6-disubstituted 1,2-oxazinanes.
Caption: Decision tree for differentiating 1,2-oxazinane isomers using scalar and dipolar coupling logic.
Experimental Data: What to Expect
The following data summarizes typical NMR shifts and couplings for a generic 3,6-dialkyl-1,2-oxazinane .
| Parameter | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) |
| H3 Signal | ||
| H6 Signal | ||
| NOESY | Strong H3 | Strong H3 |
Note on Chemical Shifts: The cis isomer often exhibits slightly downfield proton shifts for the equatorial proton due to the lack of shielding from the adjacent axial bond anisotropy, but upfield carbon shifts due to steric compression (gamma-gauche effect).
References
-
Royal Society of Chemistry. (2020). Conformational analysis of 1,2-oxazines and their benzo derivatives. Journal of the Chemical Society.[3] Retrieved from [Link]
-
Hebrew University of Jerusalem. (2023). NOESY and EXSY: Principles and Applications. Retrieved from [Link]
-
ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data. Retrieved from [Link]
-
Thieme Connect. (2023).[4] Solvents Influence 1H NMR Chemical Shifts and Spectral Assignments. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(1,2-Oxazinan-2-yl)propanoic acid
As a novel compound, 3-(1,2-Oxazinan-2-yl)propanoic acid requires a meticulous and informed approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative disposal plan rooted in established chemical safety principles is paramount. This guide provides drug development professionals, researchers, and scientists with the essential safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling
Before beginning any work that will generate waste containing 3-(1,2-Oxazinan-2-yl)propanoic acid, it is crucial to have a designated waste accumulation area and the proper personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | To protect against potential splashes of the acidic compound, which could cause serious eye damage.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact, which may cause irritation or burns.[1][3][4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
Step-by-Step Disposal Protocol
The disposal of 3-(1,2-Oxazinan-2-yl)propanoic acid should follow the general guidelines for laboratory chemical waste management, which emphasize containment, clear labeling, and disposal through a certified hazardous waste program.[5][6][7][8]
Step 1: Waste Characterization
All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless a specific determination has been made by an environmental health and safety professional.[6][8] Given the acidic nature of 3-(1,2-Oxazinan-2-yl)propanoic acid, it would likely be classified as a corrosive hazardous waste if the pH of the waste solution is less than or equal to 2.[5]
Step 2: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9][10][11]
-
Do not mix 3-(1,2-Oxazinan-2-yl)propanoic acid waste with incompatible materials such as strong bases, oxidizers, or reactive metals.[9][12]
-
Collect waste in a dedicated, properly labeled container. The original chemical container is often the best choice for waste accumulation.[6] If the original container is not available, use a container made of a compatible material (e.g., polyethylene).[5][6]
-
Ensure the waste container is in good condition, free of leaks, and has a secure, tight-fitting lid.[6][7][13]
Step 3: Labeling
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for safety.[5][7][10] The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "3-(1,2-Oxazinan-2-yl)propanoic acid" (avoiding abbreviations or formulas)[7]
-
A list of all chemical constituents in the waste container[7]
-
The approximate percentage of each component
-
The date when waste was first added to the container[5]
-
The relevant hazard pictograms (e.g., corrosive)[9]
Step 4: Storage
Waste should be stored in a designated satellite accumulation area within the laboratory, at or near the point of generation.[5]
-
Keep the waste container closed at all times, except when adding waste.[5][13]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[5][13]
Step 5: Disposal
Hazardous chemical waste must not be disposed of down the drain or in the regular trash.[6][10][14]
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6][13][15]
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, the primary concern is to ensure the safety of all personnel and then to contain and clean up the material.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.
-
Control the Source : If it is safe to do so, stop the source of the spill.
-
Containment : Use an appropriate absorbent material, such as a spill kit for acids, to contain the spill. Do not use combustible materials like paper towels to absorb a spill of an unknown or potentially reactive substance.
-
Neutralization (for small, known acid spills) : For very small spills of this acidic compound, after absorbing the bulk of the material, you may be able to neutralize the residue with a weak base like sodium bicarbonate. Perform this with caution, as it can generate gas and heat.[13][16]
-
Cleanup and Disposal : Collect the absorbed and neutralized material using scoops or other appropriate tools and place it in a labeled hazardous waste container.[17] All materials used for the cleanup should be disposed of as hazardous waste.[6][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(1,2-Oxazinan-2-yl)propanoic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. synerzine.com [synerzine.com]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. acs.org [acs.org]
- 15. epa.gov [epa.gov]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
